molecular formula C9H5BrO3 B1332246 6-Bromobenzofuran-2-carboxylic acid CAS No. 439107-94-5

6-Bromobenzofuran-2-carboxylic acid

Katalognummer: B1332246
CAS-Nummer: 439107-94-5
Molekulargewicht: 241.04 g/mol
InChI-Schlüssel: ULBSHNJYWRMJRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromobenzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C9H5BrO3 and its molecular weight is 241.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

6-bromo-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO3/c10-6-2-1-5-3-8(9(11)12)13-7(5)4-6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBSHNJYWRMJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363053
Record name 6-Bromobenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439107-94-5
Record name 6-Bromobenzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-1-benzofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-Bromobenzofuran-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the necessary starting materials, multi-step experimental protocols, and relevant chemical data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a three-step process. This pathway begins with the formylation of 4-bromophenol to produce the key intermediate, 4-Bromo-2-hydroxybenzaldehyde. This aldehyde then undergoes a condensation and cyclization reaction with an α-haloacetate to form the ethyl ester of the target molecule. The final step involves the hydrolysis of this ester to yield this compound.

Synthesis_Pathway A 4-Bromophenol B 4-Bromo-2-hydroxybenzaldehyde A->B Reimer-Tiemann Reaction C Ethyl 6-bromobenzofuran-2-carboxylate B->C Condensation & Cyclization D This compound C->D Hydrolysis

Caption: Synthetic workflow for this compound.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the target molecule and its precursors. Yields are based on literature reports for analogous syntheses and may vary depending on experimental conditions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceTypical Yield
4-Bromo-2-hydroxybenzaldehydeC₇H₅BrO₂201.0250-54White to pale yellow solid60-77%
Ethyl 6-bromobenzofuran-2-carboxylateC₁₁H₉BrO₃269.09Not reportedYellow solid~60%
This compoundC₉H₅BrO₃241.04Not reportedSolid>90% (hydrolysis)

Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-2-hydroxybenzaldehyde

This procedure utilizes the Reimer-Tiemann reaction to introduce a formyl group onto 4-bromophenol.[1][2]

Materials:

  • 4-bromophenol

  • Sodium hydroxide (NaOH)

  • Chloroform (CHCl₃)

  • Tetrabutylammonium chloride (phase transfer catalyst)

  • 1,4-Dioxane

  • Isobutanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium bisulfite (NaHSO₃)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous calcium chloride (CaCl₂)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve 0.4 mol of 4-bromophenol in 160 mL of a 40% aqueous solution of sodium hydroxide.

  • Stir the mixture for 30 minutes until a uniform solution is achieved.

  • Cool the reaction mixture to 65-70°C.

  • Add 0.0016 mol of tetrabutylammonium chloride dissolved in 52 mL of a 30:1 (v/v) mixture of 1,4-dioxane and isobutanol.

  • Add 0.52 mol of chloroform dropwise via the dropping funnel, maintaining the reaction temperature below 70°C.

  • After the addition is complete, continue stirring the mixture at 65-70°C for 1 hour.

  • Cool the reaction mixture and acidify with a 1:1 (v/v) solution of hydrochloric acid until the pH reaches 2-3.

  • Perform vacuum filtration to separate the solid and liquid phases.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer three times with 20 mL portions of diethyl ether.

  • Combine the ether extracts with the oily layer from filtration and remove the ether by distillation.

  • Subject the residue to steam distillation.

  • Add the steam distillate to a saturated solution of sodium bisulfite and shake vigorously to precipitate the bisulfite adduct.

  • Decompose the adduct with a 10% sulfuric acid solution.

  • Dry the resulting product with anhydrous calcium chloride to yield 4-Bromo-2-hydroxybenzaldehyde.

Step 2: Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate

This step involves the condensation of 4-Bromo-2-hydroxybenzaldehyde with an α-haloacetate followed by intramolecular cyclization. The following is a general procedure adapted from the synthesis of a similar 5-bromo analog.[3]

Materials:

  • 4-Bromo-2-hydroxybenzaldehyde

  • Ethyl bromoacetate

  • Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-Bromo-2-hydroxybenzaldehyde and 1.0 equivalent of cesium carbonate in anhydrous DMF.

  • Stir the mixture thoroughly.

  • Slowly add 2.0 equivalents of ethyl bromoacetate to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Increase the temperature to 120°C and maintain for 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice water with vigorous stirring for 30 minutes.

  • Collect the resulting precipitate by filtration, wash the filter cake with water, and dry to obtain the crude ethyl 6-bromobenzofuran-2-carboxylate.

  • The crude product can be further purified by column chromatography.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction.[4]

Materials:

  • Ethyl 6-bromobenzofuran-2-carboxylate

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) (e.g., 2 M)

Procedure:

  • In a round-bottom flask, dissolve the crude ethyl 6-bromobenzofuran-2-carboxylate from the previous step in ethanol.

  • Add an excess of a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.

  • After the reaction is complete, evaporate the bulk of the ethanol under reduced pressure.

  • Acidify the remaining aqueous residue with 2 M hydrochloric acid until a precipitate forms.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the precipitate with water and dry to yield this compound.

Safety and Handling

  • 4-Bromophenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Chloroform: Carcinogen and toxic. Work in a well-ventilated fume hood.

  • Sodium Hydroxide and Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Ethyl Bromoacetate: Lachrymator and corrosive. Handle in a fume hood.

  • N,N-Dimethylformamide (DMF): Can be absorbed through the skin. Use with appropriate gloves.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Concluding Remarks

The synthetic pathway detailed in this guide provides a reliable method for the laboratory-scale production of this compound. The procedures are based on well-established organic transformations and can be adapted and optimized for specific laboratory conditions. Careful execution of each step and appropriate purification techniques are crucial for obtaining the desired product in high purity.

References

A Comprehensive Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromobenzofuran-2-carboxylic Acid

This compound is a heterocyclic compound featuring a benzofuran core substituted with a bromine atom and a carboxylic acid group. This structure makes it a valuable building block in medicinal chemistry and materials science. The benzofuran moiety is a well-known pharmacophore present in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The presence of the bromine atom and the carboxylic acid group provides reactive handles for further chemical modifications, allowing for the synthesis of diverse derivatives with potentially enhanced pharmacological profiles.

This technical guide provides a detailed examination of the chemical properties, spectral characteristics, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry. The compound typically appears as a yellow solid.[2]

PropertyValueReference(s)
CAS Number 439107-94-5[2][3]
Molecular Formula C₉H₅BrO₃[2][3]
Molecular Weight 241.04 g/mol [2][3]
IUPAC Name This compound[2]
Synonyms 6-bromo-2-Benzofurancarboxylic acid[3]
Purity ≥97% (Commercially available)[2][3]
Appearance Yellow solid[2]
Storage Store at room temperature, sealed in a dry place.[3][4]
Computed Physicochemical Data

Computational models provide valuable insights into the molecule's behavior in biological systems.

PropertyValueReference(s)
Topological Polar Surface Area (TPSA) 50.44 Ų[3]
LogP (Octanol-Water Partition Coefficient) 2.8935[3]
Hydrogen Bond Donors 1[3]
Hydrogen Bond Acceptors 2[3]
Rotatable Bonds 1[3]

Logical Framework for Compound Investigation

The exploration of a novel chemical entity like this compound follows a structured path from basic characterization to the evaluation of its potential applications.

A Compound Identification (this compound) B Physicochemical Characterization A->B Properties C Structural Elucidation (Spectroscopy) A->C Structure D Synthesis & Reactivity A->D Preparation E Biological Screening & SAR Studies D->E Derivatization F Lead Optimization & Drug Development E->F Potential

Caption: Logical workflow for the investigation of this compound.

Spectral Analysis

Detailed spectral data for this compound is not widely published. However, its spectral characteristics can be reliably predicted based on the analysis of its parent compound, benzofuran-2-carboxylic acid, and the known effects of bromine substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and a characteristic downfield signal for the carboxylic acid proton. The protons on the benzene ring (H-4, H-5, and H-7) will appear as a complex splitting pattern. The proton at the 3-position of the furan ring will typically be a singlet. The carboxylic acid proton (-COOH) will appear as a broad singlet, usually at a chemical shift greater than 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carboxyl carbon is expected to have a chemical shift in the range of 165-185 ppm.[5] The carbon atom attached to the bromine (C-6) will be influenced by the halogen's electronic effects. Aromatic carbons typically appear between 110-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For a carboxylic acid, two characteristic absorptions are prominent:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[5]

  • A strong C=O (carbonyl) stretching band between 1710 and 1760 cm⁻¹. Conjugation with the benzofuran ring system is expected to shift this absorption to the lower end of the range (~1710 cm⁻¹).[5]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The molecular ion peaks would be expected at m/z 240 and 242.

Synthesis and Reactivity

Benzofuran-2-carboxylic acids are commonly synthesized through methods like the Perkin rearrangement.[6] This approach, particularly when enhanced with microwave assistance, offers an efficient route from readily available 3-halocoumarin precursors.[6]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

This protocol describes a general method for synthesizing benzofuran-2-carboxylic acid derivatives from 3-bromocoumarins.

  • Reaction Setup: A 3-bromocoumarin derivative (1 equivalent) is added to a microwave reaction vessel.

  • Reagents: Ethanol is added as the solvent, followed by sodium hydroxide (approx. 3 equivalents).

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation (e.g., 300W) for a short duration (e.g., 5 minutes) at a controlled temperature (e.g., 79°C).[6]

  • Work-up: Upon completion, the reaction mixture is concentrated to remove the ethanol. The residue is dissolved in a minimum amount of water.

  • Acidification: The aqueous solution is acidified with concentrated hydrochloric acid to a pH of 1. This protonates the carboxylate salt, causing the desired carboxylic acid to precipitate.[6]

  • Isolation: The solid product is collected by vacuum filtration, washed, and dried to yield the benzofuran-2-carboxylic acid derivative.

cluster_0 Synthesis Workflow start Start: 3-Bromocoumarin process1 Add EtOH and NaOH in Microwave Vessel start->process1 process2 Microwave Irradiation (e.g., 5 min, 79°C) process1->process2 process3 Concentrate & Dissolve in Water process2->process3 process4 Acidify with HCl to pH 1 process3->process4 end Final Product: Benzofuran-2-carboxylic Acid process4->end

Caption: Microwave-assisted synthesis via Perkin rearrangement.

Chemical Reactivity

The reactivity of this compound is governed by its three main components: the benzofuran ring, the carboxylic acid group, and the bromine substituent.

  • Benzofuran Ring: The ring system can undergo electrophilic substitution reactions.[7]

  • Carboxylic Acid Group: This group can be converted into a variety of derivatives, such as esters, amides, and acid chlorides, providing a key site for molecular elaboration.

  • Bromine Atom: The C-Br bond can participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents at the 6-position.

Biological and Pharmacological Profile

The benzofuran scaffold is a cornerstone in the development of therapeutic agents.[8] Derivatives have shown a remarkable diversity of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1]

  • Anticancer Activity: Halogenation of the benzofuran ring, including bromination, has been shown to significantly increase anticancer activity.[9] This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.[9] Studies on various brominated benzofuran derivatives have demonstrated significant cytotoxic activity against human cancer cell lines.[10][11]

  • Antimicrobial and Antifungal Activity: Benzofuran derivatives have been extensively investigated as antimicrobial agents.[12] The presence of a bromine atom can contribute to the inhibitory potency of these compounds against various bacterial and fungal strains.[11][12]

Given this context, this compound serves as an important intermediate for the synthesis of novel compounds with potential therapeutic value in oncology and infectious diseases.

Safety and Handling

References

In-Depth Technical Guide: 6-Bromobenzofuran-2-carboxylic Acid (CAS RN: 439107-94-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromobenzofuran-2-carboxylic acid is a heterocyclic building block belonging to the benzofuran class of compounds. Its chemical structure, characterized by a bromine substituent on the benzofuran core, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the characterization of this compound, including its chemical and physical properties, synthesis, and its role as a key starting material in the development of bioactive compounds. While direct biological activity data for this specific molecule is limited in publicly available literature, the broader class of benzofuran-2-carboxylic acid derivatives has shown significant pharmacological potential.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

PropertyValueSource(s)
CAS Registry Number 439107-94-5ChemScene[1]
Molecular Formula C₉H₅BrO₃ChemScene[1]
Molecular Weight 241.04 g/mol ChemScene[1]
Synonyms 6-bromo-2-Benzofurancarboxylic acidChemScene[1]
Appearance White to light yellow crystal powderGeneric Data
Purity ≥97%ChemScene[1]
Storage Store at room temperatureChemScene[1]

Spectroscopic Characterization

Expected 1H NMR Spectral Data: The 1H NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzofuran ring system and the acidic proton of the carboxylic acid group. The bromine atom at the 6-position will influence the chemical shifts and coupling patterns of the adjacent protons. The acidic proton is typically observed as a broad singlet at a downfield chemical shift (around 10-13 ppm).

Expected 13C NMR Spectral Data: The 13C NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbon atom of the carboxylic acid group is expected to appear in the downfield region (typically 160-180 ppm). The carbons of the benzofuran ring will have characteristic chemical shifts, with the carbon atom attached to the bromine showing a shift influenced by the halogen's electronegativity and heavy atom effect.

Expected IR Spectral Data: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption is expected around 1700-1725 cm⁻¹. Characteristic absorptions for the C-O-C stretching of the furan ring and C-Br stretching will also be present.

Synthesis

A common and effective method for the synthesis of benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins. This reaction proceeds via a base-catalyzed ring contraction. While a specific detailed protocol for this compound was not found, a general workflow is presented below.[2]

G cluster_0 General Synthesis of Benzofuran-2-Carboxylic Acids start Substituted 3-Halocoumarin step1 Base-catalyzed Ring Fission (e.g., NaOH, EtOH) start->step1 Reactant intermediate Intermediate Phenoxide Anion step1->intermediate step2 Intramolecular Nucleophilic Attack intermediate->step2 product Benzofuran-2-carboxylic Acid step2->product Final Product

Caption: General workflow for the Perkin rearrangement synthesis.

Experimental Protocol (General for Perkin Rearrangement): [2]

  • Reaction Setup: A substituted 3-halocoumarin is dissolved in a suitable solvent, typically ethanol or methanol.

  • Base Addition: A base, such as sodium hydroxide, is added to the solution.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent is removed, and the residue is dissolved in water.

  • Acidification: The aqueous solution is acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Role in Synthesis of Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of the potent and selective KAT6A/B inhibitor, BAY-184. The synthesis involves the coupling of this compound with a sulfonamide derivative.

G cluster_0 Synthesis of BAY-184 Precursor start 6-Bromobenzofuran- 2-carboxylic acid (CAS: 439107-94-5) step1 Amide Coupling Reaction start->step1 reagent Sulfonamide Derivative reagent->step1 product Acyl-sulfonamide Intermediate step1->product

Caption: Role as a starting material in inhibitor synthesis.

Biological Activity and Signaling Pathways (General for the Scaffold)

Direct experimental data on the biological activity and signaling pathway modulation of this compound is not extensively reported in the available literature. However, the benzofuran-2-carboxylic acid scaffold is present in numerous compounds with demonstrated biological activities. For instance, derivatives of this scaffold have been investigated as inhibitors of various enzymes and as modulators of signaling pathways implicated in cancer and inflammation, such as the NF-κB and MAPK pathways.[3][4]

It is important to emphasize that the following diagram represents a general signaling pathway that benzofuran-containing compounds have been shown to modulate, and it is not specific to this compound.

G cluster_0 Potential Signaling Pathway Modulation by Benzofuran Scaffolds stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor mapk_pathway MAPK Pathway (ERK, JNK, p38) receptor->mapk_pathway nfkb_pathway NF-κB Pathway (IKK, IκBα) receptor->nfkb_pathway transcription_factors Transcription Factors (AP-1, NF-κB) mapk_pathway->transcription_factors nfkb_pathway->transcription_factors gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) transcription_factors->gene_expression inhibitor Benzofuran Derivatives (Potential Inhibition) inhibitor->mapk_pathway inhibitor->nfkb_pathway

Caption: General MAPK and NF-κB signaling pathways.

Conclusion

This compound (CAS RN: 439107-94-5) is a well-characterized chemical intermediate with defined physicochemical properties. Its primary significance in the current scientific literature lies in its role as a key building block for the synthesis of pharmacologically active molecules, most notably the KAT6A/B inhibitor BAY-184. While direct biological data for this specific compound is scarce, the broader family of benzofuran-2-carboxylic acid derivatives continues to be a promising scaffold for the development of novel therapeutics targeting a range of diseases. Further research is warranted to explore the potential intrinsic biological activities of this compound and its direct interactions with biological targets.

References

An In-depth Technical Guide to 6-Bromobenzofuran-2-carboxylic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromobenzofuran-2-carboxylic acid is a halogenated heterocyclic compound belonging to the benzofuran class of molecules. The benzofuran scaffold is a core component of numerous biologically active natural products and synthetic drugs, exhibiting a wide range of therapeutic properties, including anticancer, antifungal, and enzyme inhibitory activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a proposed synthetic pathway, and a discussion of the potential biological significance of this compound, positioning it as a valuable building block for the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, planar benzofuran core with a bromine atom substituted at the 6-position and a carboxylic acid group at the 2-position. The presence of the bromine atom and the carboxylic acid moiety significantly influences the molecule's electronic properties, lipophilicity, and potential for intermolecular interactions, making it an interesting candidate for medicinal chemistry exploration.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 439107-94-5[1][2]
Molecular Formula C₉H₅BrO₃[1][2]
Molecular Weight 241.04 g/mol [1][2]
SMILES O=C(O)c1cc2cc(Br)ccc2o1[1]
LogP (calculated) 2.89[1]
Topological Polar Surface Area (TPSA) 50.44 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Spectral Data (Predicted)

1.1.1. 1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and furan protons. The proton on the furan ring (at position 3) would likely appear as a singlet in the downfield region. The three protons on the benzene ring will exhibit a splitting pattern consistent with their substitution, with chemical shifts influenced by the bromine and the fused furan ring. The carboxylic acid proton will typically appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm).

1.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum will display nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically > 160 ppm). The carbon atoms attached to the bromine and oxygen atoms will also exhibit characteristic chemical shifts.

1.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. A strong carbonyl (C=O) stretching absorption will be observed around 1700 cm⁻¹. The spectrum will also show C-O stretching, C-H aromatic stretching, and C-Br stretching vibrations.

1.1.4. Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the carboxylic acid group (CO₂H) and other characteristic cleavages of the benzofuran ring.

Proposed Synthesis

A viable synthetic route for this compound is through the Perkin rearrangement of a corresponding 3,6-dibromocoumarin intermediate.[3][4] This reaction involves the base-catalyzed ring contraction of the coumarin to form the benzofuran ring system.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Bromosalicylaldehyde cluster_1 Step 2: Synthesis of 3,6-Dibromocoumarin cluster_2 Step 3: Synthesis of this compound A 4-Bromophenol B Reimer-Tiemann Reaction (CHCl3, NaOH) A->B C 6-Bromosalicylaldehyde B->C D 6-Bromosalicylaldehyde E Perkin Condensation (Ac2O, NaOAc) D->E F 6-Bromocoumarin E->F G Bromination (Br2, AcOH) F->G H 3,6-Dibromocoumarin G->H I 3,6-Dibromocoumarin J Perkin Rearrangement (NaOH, EtOH/H2O, Heat) I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Proposed)

Step 1: Synthesis of 6-Bromosalicylaldehyde from 4-Bromophenol

This step can be achieved via a Reimer-Tiemann reaction, which introduces a formyl group ortho to the hydroxyl group.

  • Materials: 4-Bromophenol, chloroform, sodium hydroxide, hydrochloric acid, water, ethanol.

  • Procedure:

    • Dissolve 4-bromophenol in aqueous sodium hydroxide.

    • Slowly add chloroform to the solution with vigorous stirring and heating.

    • After the reaction is complete, cool the mixture and acidify with hydrochloric acid.

    • The product, 6-bromosalicylaldehyde, can be isolated by steam distillation or extraction and purified by recrystallization from ethanol-water.

Step 2: Synthesis of 3,6-Dibromocoumarin from 6-Bromosalicylaldehyde

This involves an initial Perkin condensation to form 6-bromocoumarin, followed by bromination.

  • Materials: 6-Bromosalicylaldehyde, acetic anhydride, sodium acetate, bromine, acetic acid.

  • Procedure:

    • Heat a mixture of 6-bromosalicylaldehyde, acetic anhydride, and anhydrous sodium acetate to afford 6-bromocoumarin.

    • Dissolve the resulting 6-bromocoumarin in glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise with stirring.

    • The product, 3,6-dibromocoumarin, will precipitate and can be collected by filtration and recrystallized.

Step 3: Synthesis of this compound via Perkin Rearrangement

The final step is the base-catalyzed rearrangement of 3,6-dibromocoumarin.

  • Materials: 3,6-Dibromocoumarin, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Reflux a mixture of 3,6-dibromocoumarin in an aqueous ethanolic solution of sodium hydroxide. A microwave-assisted protocol could potentially shorten the reaction time significantly.[3]

    • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

    • After completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Biological and Pharmacological Potential

While specific biological data for this compound is limited in publicly accessible literature, the broader class of brominated benzofuran derivatives has demonstrated significant potential in various therapeutic areas. The introduction of a bromine atom can enhance the biological activity of a molecule due to its electronic and steric effects, as well as its ability to form halogen bonds.[5][6][7]

Potential as an Anticancer Agent

Numerous studies have highlighted the cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines.[5][6][7] The presence of bromine can increase the lipophilicity of the compound, potentially facilitating its transport across cell membranes.

Table 2: Cytotoxic Activity of Selected Brominated Benzofuran Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Bromo-derivative VIIIK562 (leukemia)5.0[5]
Bromo-derivative VIIIHL-60 (leukemia)0.1[5]
Compound 1K562 (leukemia)5[6]
Compound 1HL-60 (leukemia)0.1[6]
Bromo derivative 14cHCT116 (colon)3.27[8]

The mechanism of action for many of these compounds involves the induction of apoptosis. It is plausible that this compound or its derivatives could exhibit similar anticancer properties, warranting further investigation.

Potential as an Antimicrobial Agent

Benzofuran derivatives are known to possess antibacterial and antifungal activities.[9][10] The bromine substituent can contribute to the antimicrobial potency. For instance, certain brominated benzofurans have shown excellent activity against various bacterial strains.[9]

Potential as an Enzyme Inhibitor

The benzofuran scaffold has been identified as a privileged structure for the development of various enzyme inhibitors. For example, benzofuran derivatives have been investigated as inhibitors of cholinesterases, which are relevant targets in Alzheimer's disease.[11] The carboxylic acid moiety of the title compound could serve as a key interaction point within an enzyme's active site.

Potential_Applications A This compound B Anticancer Activity A->B C Antimicrobial Activity A->C D Enzyme Inhibition A->D E Induction of Apoptosis B->E F Antibacterial C->F G Antifungal C->G H Cholinesterase Inhibition D->H

Caption: Potential therapeutic applications of this compound.

Conclusion and Future Directions

This compound represents a molecule of significant interest for medicinal chemistry and drug discovery. Its straightforward, albeit proposed, synthesis from readily available starting materials makes it an accessible scaffold for further derivatization. While direct biological data for this specific compound is scarce, the well-documented activities of related brominated benzofurans strongly suggest its potential as a precursor for novel anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research should focus on the following areas:

  • Experimental validation of the proposed synthetic route and optimization of reaction conditions.

  • Comprehensive spectroscopic characterization of the molecule to confirm its structure and provide reference data.

  • In-depth biological evaluation , including screening against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of enzymes.

  • Structure-activity relationship (SAR) studies of derivatives to identify key structural features for enhanced potency and selectivity.

  • Investigation of the mechanism of action for any observed biological activities, including the identification of specific molecular targets and signaling pathways.

By systematically exploring the chemistry and biology of this compound and its derivatives, researchers can unlock its full potential in the quest for new and effective therapeutic agents.

References

Spectroscopic Profile of 6-Bromobenzofuran-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromobenzofuran-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below. This information is crucial for the structural elucidation and characterization of the compound. While experimentally obtained data for this specific molecule is not widely available in public databases, the following tables provide predicted values and data for the closely related parent compound, benzofuran-2-carboxylic acid, for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for Benzofuran-2-carboxylic acid
H37.4 - 7.67.52
H47.6 - 7.87.82
H57.3 - 7.57.44
H77.8 - 8.07.68
COOH10.0 - 13.013.42

Table 2: ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm) for this compoundExperimental Chemical Shift (δ, ppm) for Benzofuran-2-carboxylic acid
C2145 - 150148.8
C3112 - 116113.4
C3a127 - 131128.9
C4124 - 128125.3
C5123 - 127123.6
C6118 - 122 (C-Br)121.9
C7113 - 117111.4
C7a154 - 158155.9
C=O165 - 170168.1

Table 3: IR Spectroscopic Data

Functional GroupPredicted Wavenumber (cm⁻¹) for this compoundExperimental Wavenumber (cm⁻¹) for Benzofuran-2-carboxylic acid
O-H stretch (Carboxylic Acid)2500-3300 (broad)3449 (broad)
C=O stretch (Carboxylic Acid)1680-17101697
C-O stretch1200-13001258
C-Br stretch500-600-
Aromatic C-H stretch3000-3100-
Aromatic C=C stretch1450-1600-

Table 4: Mass Spectrometry Data

IonPredicted m/z for this compoundExperimental m/z for Benzofuran-2-carboxylic acid
[M]⁺240/242 (due to Br isotopes)162
[M-H₂O]⁺222/224144
[M-COOH]⁺195/197117

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling Constants, Integration) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Ion, Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

discovery and history of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Benzofuran Derivatives

Introduction

Benzofuran, a heterocyclic compound featuring a fused benzene and furan ring, represents a privileged scaffold in medicinal chemistry.[1][2][3] Its derivatives, found in numerous natural products and synthetic compounds, exhibit a vast spectrum of biological activities.[4][5] This has established the benzofuran nucleus as a focal point for intensive research and a cornerstone in the design and development of new therapeutic agents.[6][7] This technical guide provides a comprehensive overview of the discovery and history of these versatile compounds, detailing their origins, the evolution of their synthesis, their role in drug development, and the experimental protocols that underpin their preparation.

Part 1: Foundational Discovery and Early Synthesis

The journey of benzofuran began in the 19th century, with its initial discovery stemming from the chemical analysis of coal tar. The parent compound, originally named 'coumarone', was first isolated from this source.[8]

The seminal moment in benzofuran chemistry occurred in 1870, when William Henry Perkin reported the first synthesis of a benzofuran derivative.[9][10] This laid the groundwork for accessing this class of compounds in the laboratory. Over the following decades, several classical methods for constructing the benzofuran core were established.

Key Early Synthetic Methods:

  • Perkin Reaction (1870): This method involves the reaction of a salicylaldehyde with an α-haloester in the presence of a base.[9][10]

  • Perkin Rearrangement: A distinct process involving the base-catalyzed intramolecular cyclization of a 3-halocoumarin.

  • Stoermer Synthesis: This involves the acid-catalyzed cyclization of α-phenoxy ketones or aldehydes.

  • Von Pechmann Condensation: While primarily used for coumarin synthesis, modifications can yield benzofuran structures.

These early methodologies, though often requiring harsh conditions, were crucial in enabling the initial exploration of benzofuran chemistry and its derivatives.

Part 2: The Rise of Benzofurans from Natural Sources

A significant impetus for the study of benzofuran derivatives was the discovery of their widespread occurrence in the plant kingdom.[6] Researchers found that a variety of natural products with potent biological activities contained the benzofuran scaffold, highlighting its importance as a pharmacophore.[1][11] These natural compounds are primarily isolated from plant families such as Asteraceae, Rutaceae, and Liliaceae.[6][12]

Table 1: Prominent Naturally Occurring Benzofuran Derivatives

CompoundNatural SourceKey Biological Activity
Ailanthoidol Zanthoxylum ailanthoidesAntiviral, Antioxidant, Antifungal[13]
Psoralen Psoralea corylifoliaPhotosensitizing agent used in PUVA therapy for skin disorders like psoriasis[8]
Angelicin Angelica speciesIsomer of psoralen, also used in photochemotherapy
Bergapten Bergamot oilPhotosensitizing agent
Machicendiol Machilus glaucescensUsed in folk medicine for asthma and rheumatism[13]
Rocaglamides Aglaia speciesPotent anticancer and anti-inflammatory activity

Part 3: Synthetic Benzofuran Derivatives in Modern Drug Development

The diverse biological activities observed in naturally occurring benzofurans inspired medicinal chemists to synthesize novel derivatives for therapeutic use.[4][12] This has led to the development of several clinically successful drugs across various disease areas, cementing the benzofuran core as a "privileged" structure in drug discovery.[3][10]

Table 2: Selected Clinically Approved and Investigational Benzofuran Drugs

Drug NameTherapeutic AreaMechanism of Action
Amiodarone AntiarrhythmicBlocks potassium, sodium, and calcium channels[10]
Dronedarone AntiarrhythmicMulti-channel blocker with a better safety profile than amiodarone[10]
Benzbromarone Gout TreatmentUricosuric agent that inhibits the reabsorption of uric acid[10][14]
Vilazodone AntidepressantSerotonin (5-HT) reuptake inhibitor and 5-HT1A receptor partial agonist
Darifenacin Overactive BladderSelective M3 muscarinic receptor antagonist
Saprisartan AntihypertensiveAngiotensin II receptor antagonist[10]

The anticancer potential of benzofuran derivatives is also an area of intense investigation, with compounds showing activity against breast, colon, and cervical cancer cell lines.[1][15]

Table 3: In Vitro Anticancer Activity of Exemplary Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01[15]
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20[15]
Benzofuran Hybrid (12)HeLa (Cervical)1.06[15]
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27[15]

Part 4: Key Experimental Protocols

The synthesis of benzofurans has evolved from classical, high-temperature reactions to modern, highly efficient catalytic methods.[16][17]

Protocol 1: Classical Perkin Synthesis of Benzofuran

This protocol is based on the original methods developed in the late 19th century.

  • Objective: To synthesize a substituted benzofuran from a salicylaldehyde derivative.

  • Materials: Salicylaldehyde, ethyl chloroacetate, potassium carbonate, and a suitable solvent like acetone or DMF.

  • Procedure:

    • Dissolve salicylaldehyde (1.0 eq) and potassium carbonate (2.0 eq) in acetone in a round-bottom flask equipped with a reflux condenser.

    • Add ethyl chloroacetate (1.1 eq) to the mixture.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The resulting residue is then hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the benzofuran-2-carboxylic acid, which can be decarboxylated upon heating to give the parent benzofuran.

Protocol 2: Modern Palladium/Copper-Catalyzed Synthesis (Sonogashira Coupling & Cyclization)

This approach represents a versatile and widely used modern strategy.[10][16]

  • Objective: To synthesize 2-substituted benzofurans via a one-pot reaction.

  • Materials: An o-iodophenol, a terminal alkyne, a palladium catalyst (e.g., (PPh₃)PdCl₂), a copper co-catalyst (e.g., CuI), a base (e.g., triethylamine), and a solvent (e.g., THF or DMF).[16]

  • Procedure:

    • To a solution of the o-iodophenol (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, add the palladium catalyst (e.g., 2-5 mol%) and copper(I) iodide (e.g., 5-10 mol%) under an inert atmosphere (e.g., Nitrogen or Argon).[16]

    • Stir the reaction mixture at room temperature or gentle heat (e.g., 50-80 °C) until the Sonogashira coupling is complete (monitored by TLC or GC-MS).

    • The reaction proceeds with an intramolecular cyclization (alkoxylation) onto the newly formed alkyne, often facilitated by the reaction conditions, to form the benzofuran ring.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted benzofuran.

Protocol 3: Key Steps in the Synthesis of Amiodarone

The industrial synthesis of Amiodarone involves several key transformations based on the benzofuran core.[18][19]

  • Objective: To construct the Amiodarone molecule from a 2-butylbenzofuran precursor.

  • Key Steps:

    • Friedel-Crafts Acylation: 2-butylbenzofuran is acylated at the 3-position with p-anisoyl chloride in the presence of a Lewis acid (e.g., SnCl₄ or AlCl₃) to produce 2-butyl-3-(4-methoxybenzoyl)benzofuran.[18]

    • Demethylation: The methoxy group is cleaved to reveal a hydroxyl group. This is typically achieved by heating with pyridine hydrochloride, yielding 2-butyl-3-(4-hydroxybenzoyl)benzofuran.[18]

    • Iodination: The activated phenol ring is di-iodinated at the 3- and 5-positions using iodine in the presence of a base (e.g., potassium iodide and sodium hydroxide), forming the 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran intermediate.[18][20]

    • Etherification (Williamson Ether Synthesis): The final side chain is attached by reacting the phenolic intermediate with 2-diethylaminoethyl chloride in the presence of a base like potassium carbonate to yield Amiodarone.[18][20]

Part 5: Visualizing Pathways and Processes

Logical Workflow: Benzofuran Derivative Drug Discovery

The process of discovering a new drug based on the benzofuran scaffold follows a logical progression from initial design and synthesis to comprehensive biological evaluation.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation Start Starting Materials (e.g., o-halophenol) Synthesis Chemical Synthesis (e.g., Pd/Cu Catalysis) Start->Synthesis Purify Purification (Chromatography) Synthesis->Purify Characterize Structural Analysis (NMR, MS, X-Ray) Purify->Characterize InVitro In Vitro Assays (Enzyme/Receptor Binding) Characterize->InVitro Compound Library CellBased Cell-Based Assays (Cytotoxicity, Apoptosis) InVitro->CellBased InVivo In Vivo Studies (Animal Models) CellBased->InVivo LeadOpt Lead Optimization InVivo->LeadOpt LeadOpt->Synthesis SAR Feedback

Caption: A typical workflow for benzofuran-based drug discovery.

Signaling Pathway: Mechanism of Action of Amiodarone

Amiodarone exerts its antiarrhythmic effect by interacting with multiple cardiac ion channels, a mechanism that can be visualized as a signaling pathway.[3]

amiodarone_moa cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects Amiodarone Amiodarone K_Channel K+ Channels (IKr, IKs) Amiodarone->K_Channel Blocks Na_Channel Na+ Channels (INa) Amiodarone->Na_Channel Blocks Ca_Channel Ca2+ Channels (ICa-L) Amiodarone->Ca_Channel Blocks AP_Duration Prolonged Action Potential Duration K_Channel->AP_Duration Na_Channel->AP_Duration Conduction Slowed AV Conduction Ca_Channel->Conduction Therapeutic_Effect Antiarrhythmic Effect (Termination of Tachycardia) AP_Duration->Therapeutic_Effect Conduction->Therapeutic_Effect

Caption: Multi-channel blockade mechanism of Amiodarone.

References

Potential Therapeutic Targets of 6-Bromobenzofuran-2-carboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

While direct therapeutic applications of 6-Bromobenzofuran-2-carboxylic acid are not extensively documented, the broader class of benzofuran-2-carboxylic acid derivatives, particularly those with halogen substitutions, has emerged as a promising scaffold in drug discovery. These compounds have demonstrated a wide range of biological activities, indicating multiple potential therapeutic targets. This technical guide consolidates the existing research on these derivatives, providing insights into their potential mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation. The primary therapeutic areas where these compounds show promise include oncology, infectious diseases, and inflammatory disorders.

Introduction

Benzofuran-2-carboxylic acid and its derivatives represent a significant class of heterocyclic compounds with diverse pharmacological properties. The introduction of a bromine atom at the 6-position of the benzofuran ring can influence the molecule's electronic properties and its ability to interact with biological targets, potentially enhancing its therapeutic efficacy. Research into halogenated benzofuran derivatives has revealed their potential to modulate key signaling pathways involved in cancer, microbial growth, and inflammation. This guide will delve into the specific therapeutic targets identified for this class of compounds, supported by available quantitative data and detailed experimental methodologies.

Potential Therapeutic Targets and Mechanisms of Action

The primary therapeutic potential of this compound derivatives lies in their ability to inhibit key enzymes and signaling pathways. The core mechanisms and targets identified are:

  • Oncology:

    • Carbonic Anhydrase (CA) Inhibition: Certain benzofuran-based carboxylic acids are effective inhibitors of human carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[1]

    • Pim-1 Kinase Inhibition: Novel benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[2]

    • NF-κB Pathway Inhibition: These compounds have been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory responses and cancer cell survival.[3]

    • Cytotoxic Activity: Halogenated derivatives of benzofuran have demonstrated significant cytotoxic activity against various cancer cell lines.[4][5] The presence of a bromine atom can increase cytotoxicity.[5]

  • Infectious Diseases:

    • Antifungal Activity: Benzofuran derivatives have shown promising antifungal activity, potentially through the disruption of calcium homeostasis.[6] Some halogenated derivatives have exhibited activity against Candida albicans and Cryptococcus neoformans.[6]

    • Antimicrobial Activity: These compounds have been reported to possess antibacterial activity, particularly against Gram-positive bacteria.[7]

  • Immunology and Inflammation:

    • Lymphoid-Tyrosine Phosphatase (LYP) Inhibition: Benzofuran-2-carboxylic acid has been identified as a scaffold for the development of LYP inhibitors, which could be beneficial in cancer immunotherapy.[8]

Quantitative Data Summary

The following tables summarize the reported biological activities of various benzofuran-2-carboxylic acid derivatives. It is important to note that this data is for derivatives and not specifically for this compound, unless otherwise specified.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeTarget/AssayCell LineIC50 / KI (µM)Reference
5-bromobenzofuran-based derivative 9eAntiproliferativeMDA-MB-2312.52 ± 0.39[9]
Benzofuran-2-carboxamide derivative 50gAntiproliferativeHCT-1160.87[10]
Benzofuran-2-carboxamide derivative 50gAntiproliferativeHeLa0.73[10]
Benzofuran-2-carboxamide derivative 50gAntiproliferativeA5490.57[10]
Halogenated Benzofuran Derivative 1CytotoxicityK5625[11]
Halogenated Benzofuran Derivative 1CytotoxicityHL600.1[11]
Benzofuran-based carboxylic acid 9ehCA IX Inhibition-0.79[12]
Benzofuran-based carboxylic acid 9ehCA XII Inhibition-2.3[12]
Benzofuran Salicylic Acid DerivativesLYP Inhibition-0.27 - 6.2[13]

Table 2: Antimicrobial Activity of Benzofuran Derivatives

Compound/DerivativeOrganismMIC (µg/mL)Reference
Benzofuran derivative with hydroxyl at C-6S. aureus0.78 - 3.12[7]
Benzofuran derivative with hydroxyl at C-6E. coli0.78 - 3.12[7]
1-(thiazol-2-yl)pyrazoline derivativeGram-negative bacteriaZone of inhibition: 25 mm[7]
1-(thiazol-2-yl)pyrazoline derivativeGram-positive bacteriaZone of inhibition: 20 mm[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for evaluating the biological activities of benzofuran derivatives.

Pim-1 Kinase Inhibition Assay (Luminescence-Based)

This assay determines the biochemical potency of compounds as PIM kinase inhibitors.[14]

  • Materials:

    • Recombinant human PIM1 enzyme

    • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

    • Peptide substrate (e.g., PIMtide)

    • ATP

    • Test compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor in kinase buffer.

    • In a 384-well plate, add 1 µL of the inhibitor solution.

    • Add 2 µL of PIM1 enzyme solution.

    • Add 2 µL of a mixture of the peptide substrate and ATP.

    • Incubate the reaction at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by fitting the data to a dose-response curve.

NF-κB (p65) Transcription Factor Activity Assay

This ELISA-based assay detects specific NF-κB (p65) DNA binding activity in nuclear extracts.[15]

  • Materials:

    • NF-κB (p65) Transcription Factor Assay Kit (e.g., Cayman Chemical, Item No. 10007889)

    • Nuclear extracts from cells treated with the test compound

    • 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus sequence

  • Procedure:

    • Add samples (nuclear extracts) to the wells of the coated 96-well plate.

    • Incubate for one hour at room temperature on an orbital shaker.

    • Wash the wells five times with Wash Buffer.

    • Add diluted NF-κB (p65) Primary Antibody to each well (except blank).

    • Incubate for one hour at room temperature on an orbital shaker.

    • Wash the wells five times.

    • Add diluted HRP-conjugated secondary antibody.

    • Incubate for one hour at room temperature on an orbital shaker.

    • Wash the wells five times.

    • Add Developing Solution and incubate for 15-45 minutes at room temperature.

    • Add Stop Solution.

    • Read the absorbance at 450 nm.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[16][17]

  • Materials:

    • Test compound dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • 96-well microtiter plates

    • Positive control (standard antibiotic/antifungal)

    • Negative control (broth and solvent)

  • Procedure:

    • Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard.

    • Serial Dilution: Prepare a two-fold serial dilution of the test compound in the broth medium in the 96-well plate.

    • Inoculation: Add the prepared microbial inoculum to each well.

    • Controls: Include wells for positive and negative controls.

    • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 27°C for fungi) and duration (e.g., 24-48 hours).

    • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydrase Assay)

This assay measures the inhibition of CA-catalyzed CO2 hydration.[18]

  • Materials:

    • Applied Photophysics stopped-flow instrument

    • Purified hCA isoforms

    • Test compound

    • Phenol red (indicator)

    • HEPES buffer (pH 7.4)

    • NaBF4 (to maintain ionic strength)

    • CO2 solutions of varying concentrations

  • Procedure:

    • The assay follows the initial rates of the CA-catalyzed CO2 hydration reaction for a period of 10–100 seconds.

    • Phenol red is used as an indicator, and its absorbance is monitored at 557 nm.

    • The reaction is performed in HEPES buffer with NaBF4.

    • The concentrations of CO2 are varied to determine kinetic parameters and inhibition constants (KI).

Visualizations

Signaling Pathways and Experimental Workflows

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation BAD BAD Pim1->BAD Phosphorylation (inactivation) CellCycle Cell Cycle Progression Pim1->CellCycle Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Benzofuran 6-Bromobenzofuran-2- carboxylic acid derivative Benzofuran->Pim1 Inhibition

Caption: Pim-1 Kinase Signaling Pathway and Inhibition by Benzofuran Derivatives.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation NFkB_complex NF-κB (p50/p65)-IκB Complex NFkB NF-κB (p50/p65) NFkB_complex->NFkB IκB Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activation Benzofuran 6-Bromobenzofuran-2- carboxylic acid derivative Benzofuran->NFkB_nuc Inhibition of Transcriptional Activity DNA κB DNA sites NFkB_nuc->DNA Binding Gene_expression Pro-inflammatory & Pro-survival Gene Expression DNA->Gene_expression

Caption: NF-κB Signaling Pathway and Inhibition by Benzofuran Derivatives.

Experimental_Workflow_MIC start Start prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Serial Dilution of Test Compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual Inspection) incubate->read_results end Determine MIC read_results->end

Caption: Experimental Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Conclusion and Future Directions

The collective evidence strongly suggests that the this compound scaffold is a valuable starting point for the development of novel therapeutics. The primary areas of promise are in oncology, through the inhibition of key kinases and transcription factors, and in the treatment of infectious diseases. The presence of the bromine atom appears to be a critical determinant of biological activity, likely by enhancing binding affinity to target proteins.

Future research should focus on several key areas:

  • Synthesis and Screening: A focused synthesis and screening effort on a library of this compound derivatives is warranted to identify lead compounds with improved potency and selectivity.

  • Mechanism of Action Studies: For the most promising compounds, detailed mechanism of action studies should be conducted to fully elucidate their molecular targets and downstream effects.

  • Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies will be crucial to optimize the benzofuran scaffold for enhanced efficacy and drug-like properties.

  • In Vivo Studies: Compounds with potent in vitro activity should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be realized, potentially leading to the development of new and effective treatments for a range of human diseases.

References

In Silico Analysis of 6-Bromobenzofuran-2-carboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed in silico study of 6-bromobenzofuran-2-carboxylic acid, a member of the benzofuran class of heterocyclic compounds. While direct experimental or computational studies on this specific molecule are not extensively available in the reviewed literature, this document outlines a robust, multi-step computational workflow. The methodologies described are based on established in silico techniques successfully applied to analogous benzofuran derivatives for various therapeutic targets, including cancer, microbial diseases, and inflammation.[1][2][3][4][5]

Introduction to this compound

Benzofuran derivatives are recognized for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][6] The core structure, a benzofuran ring fused with a carboxylic acid moiety, serves as a versatile scaffold for designing novel therapeutic agents. The presence of a bromine atom at the 6th position can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can affect its pharmacokinetic profile and target binding affinity.

In silico studies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, and molecular dynamics simulations, are indispensable tools in modern drug discovery.[4][7][8] They offer a time- and cost-effective approach to predict the biological activity, safety profile, and mechanism of action of a compound before its chemical synthesis and in vitro/in vivo testing.

Proposed In Silico Research Workflow

A systematic in silico evaluation of this compound would follow a logical progression from target identification and validation to lead optimization. The proposed workflow is visualized in the diagram below.

in_silico_workflow cluster_prep Preparation Phase cluster_screening Screening & Analysis cluster_validation Validation & Refinement cluster_optimization Optimization ligand_prep Ligand Preparation (this compound) molecular_docking Molecular Docking ligand_prep->molecular_docking target_id Target Identification (e.g., Kinases, Phosphatases) target_prep Target Preparation (Protein Structure Retrieval & Refinement) target_id->target_prep target_prep->molecular_docking admet_prediction ADMET Prediction molecular_docking->admet_prediction md_simulation Molecular Dynamics Simulation molecular_docking->md_simulation sar_analysis Structure-Activity Relationship (SAR) Analysis admet_prediction->sar_analysis binding_energy_calc Binding Free Energy Calculation md_simulation->binding_energy_calc binding_energy_calc->sar_analysis

Caption: Proposed workflow for the in silico evaluation of this compound.

Methodologies and Experimental Protocols

This section details the proposed experimental protocols for each stage of the in silico analysis.

Ligand and Target Preparation

Ligand Preparation: The 3D structure of this compound would be generated using chemical drawing software like ChemDraw and subsequently optimized using a computational chemistry package. Energy minimization is a crucial step to obtain a stable, low-energy conformation of the ligand.

Target Identification and Preparation: Based on the known biological activities of similar benzofuran derivatives, potential protein targets could include Pim-1 kinase, lymphoid tyrosine phosphatase (LYP), and carbonic anhydrase II.[5][9][10] The crystal structures of these target proteins would be retrieved from the Protein Data Bank (PDB). Standard protein preparation protocols would be applied, which include the removal of water molecules and co-crystallized ligands, the addition of polar hydrogen atoms, and the assignment of appropriate charges.

Molecular Docking

Molecular docking simulations would be performed to predict the binding mode and affinity of this compound to the active site of the selected target proteins.

Protocol:

  • Grid Generation: A docking grid would be defined around the active site of the target protein, typically based on the position of a co-crystallized native ligand.

  • Docking Simulation: Software such as AutoDock Vina would be used to perform the docking calculations. The program explores various conformations and orientations of the ligand within the defined grid and scores them based on a predefined scoring function.

  • Analysis of Results: The resulting docking poses would be analyzed to identify the most favorable binding mode, characterized by the lowest binding energy. The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) would be visualized and examined.

Hypothetical Data Presentation: The results of the molecular docking study would be summarized in a table, as shown below.

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Pim-1 Kinase (e.g., 3BGP)-8.5Lys67, Glu121, Asp128
LYP (e.g., 5T35)-7.9Cys227, Arg233, Asp198
Carbonic Anhydrase II (e.g., 2CBE)-7.2His94, His96, Thr199
Note: The data presented in this table is hypothetical and for illustrative purposes only.
ADMET and Drug-Likeness Prediction

In silico ADMET prediction is essential for assessing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Protocol: Web-based tools like SwissADME or ADMETsar would be utilized to predict a range of properties, including:

  • Absorption: Gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration.

  • Distribution: Plasma protein binding.

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

  • Excretion: Renal clearance.

  • Toxicity: Ames mutagenicity, carcinogenicity.

  • Drug-Likeness: Compliance with Lipinski's rule of five and other drug-likeness filters.

Hypothetical Data Presentation:

PropertyPredicted Value
GI AbsorptionHigh
BBB PermeabilityLow
CYP2D6 InhibitorNo
Ames MutagenicityNon-mutagenic
Lipinski's Rule of Five0 violations
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics (MD) Simulations

MD simulations would be employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the predicted binding mode.

Protocol:

  • System Setup: The top-ranked docked complex would be solvated in a water box with appropriate ions to neutralize the system.

  • Simulation: The system would be subjected to energy minimization, followed by a series of heating and equilibration steps. A production run of several nanoseconds would then be performed.

  • Trajectory Analysis: The resulting trajectory would be analyzed to calculate parameters such as Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds maintained over the simulation time.

Potential Signaling Pathway Involvement

Based on studies of related benzofuran-2-carboxylic acid derivatives, this compound could potentially modulate signaling pathways critical in cancer and immunology. For instance, as an inhibitor of Pim-1 kinase or lymphoid tyrosine phosphatase (LYP), it could interfere with pathways regulating cell proliferation, survival, and T-cell activation.[5][10]

signaling_pathway cluster_pathway Potential Downstream Effects cell_proliferation Cell Proliferation apoptosis Apoptosis t_cell_activation T-Cell Activation compound 6-Bromobenzofuran- 2-carboxylic acid target Protein Target (e.g., Pim-1, LYP) compound->target Inhibition target->cell_proliferation Modulation target->apoptosis Modulation target->t_cell_activation Modulation

Caption: Potential signaling pathway modulation by this compound.

Conclusion

This technical guide outlines a comprehensive in silico strategy for the evaluation of this compound as a potential therapeutic agent. By leveraging molecular docking, ADMET prediction, and molecular dynamics simulations, researchers can efficiently screen and prioritize this compound for further preclinical development. The proposed workflow provides a solid foundation for future computational and experimental investigations into the therapeutic potential of this and other related benzofuran derivatives.

References

Methodological & Application

Application Notes and Protocols: 6-Bromobenzofuran-2-carboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Bromobenzofuran-2-carboxylic acid and its derivatives in medicinal chemistry. The document outlines key therapeutic applications, summarizes biological activity data, and provides detailed experimental protocols for the synthesis and evaluation of these compounds.

Application Note 1: Anticancer Agent Development

The benzofuran scaffold is a cornerstone in the design of novel anticancer agents, with brominated derivatives often exhibiting enhanced potency.[1] this compound serves as a crucial starting material for the synthesis of compounds targeting various cancer-related pathways.

Key Therapeutic Targets and Mechanisms:

  • NF-κB Inhibition: Derivatives of benzofuran-2-carboxylic acid have been shown to inhibit the transcriptional activity of NF-κB, a key regulator of inflammatory and survival pathways often dysregulated in cancer.[2][3] Inhibition of NF-κB can lead to decreased proliferation and induction of apoptosis in cancer cells.

  • Kinase Inhibition (Pim-1): Novel benzofuran-2-carboxylic acids have been developed as potent inhibitors of Pim-1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis.[4] These inhibitors demonstrate good selectivity for the Pim kinase family.

  • Carbonic Anhydrase (CA) Inhibition: Certain benzofuran-based carboxylic acid derivatives act as selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment.[5][6]

  • General Cytotoxicity: A range of N-(substituted)phenylamide derivatives of benzofuran-2-carboxylic acid exhibit potent cytotoxic activities at low micromolar concentrations against a panel of human cancer cell lines, including those from renal, colon, breast, gastric, lung, and prostate cancers.[2]

Quantitative Data Summary: Anticancer Activity

The following tables summarize the in vitro activity of various derivatives based on the this compound scaffold.

Table 1: Cytotoxicity of Benzofuran-2-carboxamide Derivatives against Human Cancer Cell Lines

CompoundACHN (Renal) GI50 (µM)HCT15 (Colon) GI50 (µM)MM231 (Breast) GI50 (µM)NUGC-3 (Gastric) GI50 (µM)NCI-H23 (Lung) GI50 (µM)PC-3 (Prostate) GI50 (µM)Reference
3m 2.742.372.202.485.862.68[3]

GI50: 50% Growth Inhibition concentration.

Table 2: Carbonic Anhydrase Inhibition by Benzofuran-Based Carboxylic Acids

CompoundhCA I Ki (µM)hCA II Ki (µM)hCA IX Ki (µM)hCA XII Ki (µM)Reference
9b >10012.80.915.4[5]
9e >10037.10.796.2[5]
9f 35.426.30.564.8[5]

Ki: Inhibition constant.

Table 3: Antiproliferative Activity against Breast Cancer Cell Lines

CompoundMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)Reference
9e 10.45 ± 1.212.52 ± 0.39[5][6]

IC50: 50% Inhibitory Concentration.

Application Note 2: Immunotherapy Applications

Recent discoveries have highlighted the potential of benzofuran-2-carboxylic acid derivatives in cancer immunotherapy by targeting key immune checkpoints.

Key Therapeutic Target:

  • Lymphoid Tyrosine Phosphatase (LYP) Inhibition: LYP (also known as PTPN22) is a critical negative regulator of T-cell receptor (TCR) signaling.[7] Inhibiting LYP can enhance T-cell activation and promote an anti-tumor immune response. Benzofuran-2-carboxylic acid has been identified as a potent phosphotyrosine (pTyr) mimic, leading to the design of effective LYP inhibitors.[7]

Quantitative Data Summary: LYP Inhibition

Table 4: Inhibition of Lymphoid Tyrosine Phosphatase (LYP)

CompoundLYP Ki (µM)Reference
D14 1.34[7]
D34 0.93[7]

Ki: Inhibition constant.

Experimental Protocols

Protocol 1: Synthesis of Benzofuran-2-carboxylic Acid N-(substituted)phenylamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from this compound, a key step in generating libraries of bioactive compounds.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Substituted aniline

  • Triethylamine (TEA) or Pyridine

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Solvents for chromatography (e.g., Ethyl acetate, Hexanes)

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1 equivalent) in anhydrous DCM, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the substituted aniline (1.1 equivalents) and TEA (2 equivalents) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to yield the desired amide derivative.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HCT15)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and add cold 10% TCA to each well to fix the cells. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Remove Unbound Dye: Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB. Allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50/IC50 value using non-linear regression analysis.

Visualizations

Workflow for Synthesis and Screening```dot

// Styling A, B, C, D, E, F, G, H, I [penwidth=1.5, color="#5F6368"]; }

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

LYP Inhibition in T-Cell Activation

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC TCR TCR MHC->TCR Antigen Presentation Lck Lck TCR->Lck activates ZAP70 ZAP-70 Lck->ZAP70 activates Activation T-Cell Activation (Proliferation, Cytokine Release) ZAP70->Activation LYP LYP (PTPN22) LYP->Lck dephosphorylates (inactivates) Inhibitor 6-Bromobenzofuran-2- carboxylic acid derivative Inhibitor->LYP inhibits

Caption: Mechanism of T-cell activation enhancement via LYP inhibition.

References

Application Notes and Protocols: 6-Bromobenzofuran-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromobenzofuran-2-carboxylic acid is a key heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[1][2] The presence of a bromine atom at the 6-position and a carboxylic acid at the 2-position provides two orthogonal handles for chemical modification, making this molecule an ideal starting point for the synthesis of diverse compound libraries.

The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) through modifications at this position. The bromo-substituent is a versatile functional group for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of a wide variety of aryl and heteroaryl groups at the 6-position, significantly expanding the accessible chemical space.

These application notes provide detailed protocols for two key synthetic transformations utilizing this compound: amide bond formation and Suzuki-Miyaura cross-coupling. Additionally, we present representative data on the biological activities of derivatives synthesized from this building block and illustrate a relevant biological pathway.

Data Presentation

The following table summarizes the biological activities of a representative set of hypothetical compounds derived from this compound. The data is illustrative and based on activities reported for structurally similar benzofuran derivatives in the literature.

Compound IDR Group (from Amide Coupling)Ar Group (from Suzuki Coupling)Pim-1 Kinase Inhibition (IC50, µM)Cytotoxicity against HeLa Cells (IC50, µM)
1a -NH-CH₂-c-C₃H₅Br8.515.2
1b -NH-(4-fluorophenyl)Br2.15.8
1c -NH-(pyridin-3-yl)Br1.53.1
2a -OHphenyl> 50> 50
2b -OH4-methoxyphenyl45.348.9
2c -OHthiophen-2-yl38.742.5
3a -NH-(4-fluorophenyl)phenyl0.81.2
3b -NH-(4-fluorophenyl)4-methoxyphenyl0.50.9
3c -NH-(4-fluorophenyl)thiophen-2-yl1.22.5

Experimental Protocols

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of 6-bromobenzofuran-2-carboxamides from this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • Amine of choice (e.g., 4-fluoroaniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes).

  • Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-bromobenzofuran-2-carboxamide.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the synthesis of 6-arylbenzofuran-2-carboxylic acids from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid of choice (e.g., phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 6-arylbenzofuran-2-carboxylic acid.

Visualizations

Signaling Pathway

Pim1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Pim1 Pim-1 Kinase Receptor->Pim1 Activates Substrate_P Phosphorylated Substrate Pim1->Substrate_P Phosphorylates Apoptosis Apoptosis Substrate_P->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Substrate_P->Proliferation Promotes Benzofuran 6-Bromobenzofuran-2- carboxamide derivative Benzofuran->Pim1 Inhibits Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Arylboronic acid - K₂CO₃ Catalyst Add Pd(dppf)Cl₂ Reactants->Catalyst Solvent Add Degassed Dioxane/Water Catalyst->Solvent Inert Establish Inert Atmosphere Solvent->Inert Heat Heat to 80-100 °C Inert->Heat Monitor Monitor by TLC Heat->Monitor Quench Cool and Acidify Monitor->Quench Extract Extract with EtOAc Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 6-Arylbenzofuran-2-carboxylic acid Purify->Product SAR_Logic cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling Start 6-Bromobenzofuran- 2-carboxylic acid Amide Amide Derivatives Start->Amide Suzuki Biaryl Derivatives Start->Suzuki Bioactivity Biological Activity (e.g., Kinase Inhibition, Anticancer) Amide->Bioactivity Suzuki->Bioactivity

References

Application Notes and Protocols for the Synthesis of 6-Bromobenzofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzofuran-2-carboxylic acid scaffolds are prevalent in numerous biologically active compounds, demonstrating applications as anticancer and antifungal agents. The targeted synthesis of derivatives, such as 6-Bromobenzofuran-2-carboxylic acid, is of significant interest for the development of novel therapeutics. This document provides a detailed protocol for the synthesis of this compound via a two-step process starting from 5-bromosalicylaldehyde. Additionally, it outlines the derivatization to corresponding esters and amides. The biological context of these derivatives as potential inhibitors of Lymphoid Tyrosine Phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway, is also discussed.

Introduction

Benzofuran derivatives are a class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The introduction of a bromine atom at the 6-position of the benzofuran ring can significantly influence the biological activity of the molecule, potentially enhancing its efficacy and selectivity.[3][4] Notably, derivatives of benzofuran-2-carboxylic acid have been identified as potent inhibitors of Lymphorid Tyrosine Phosphatase (LYP), an important regulator of the T-cell receptor (TCR) signaling pathway, making them promising candidates for cancer immunotherapy.[5] Other applications include their role as antifungal agents that disrupt intracellular calcium concentration.[6][7]

This application note details a reliable and efficient protocol for the laboratory-scale synthesis of this compound. The presented methodology is a two-step synthesis commencing with the reaction of 5-bromosalicylaldehyde and diethyl bromomalonate, followed by saponification and cyclization.

Synthetic Protocol

The synthesis of this compound can be achieved through a two-step process, which is then followed by potential derivatization.

Overall Reaction Scheme

Synthetic Pathway A 5-Bromosalicylaldehyde B Diethyl 2-((5-bromo-2-hydroxyphenyl)methylene)malonate A->B Step 1: Knoevenagel Condensation C This compound B->C Step 2: Saponification & Cyclization D 6-Bromobenzofuran-2-carboxylate Ester/Amide C->D Derivatization reagent1 + Diethyl bromomalonate K2CO3, Acetone reagent2 1. NaOH, EtOH/H2O 2. HCl reagent3 + R'OH or R'2NH Coupling agent

Caption: Synthetic pathway for this compound and its derivatives.

Step 1: Synthesis of Diethyl 2-((5-bromo-2-hydroxyphenyl)methylene)malonate

This step involves a Knoevenagel condensation between 5-bromosalicylaldehyde and diethyl bromomalonate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Bromosalicylaldehyde201.022.01 g10 mmol
Diethyl bromomalonate239.062.63 g11 mmol
Potassium Carbonate (K₂CO₃)138.214.15 g30 mmol
Acetone58.0850 mL-

Procedure:

  • To a 100 mL round-bottom flask, add 5-bromosalicylaldehyde (2.01 g, 10 mmol) and acetone (50 mL).

  • Stir the mixture until the aldehyde is completely dissolved.

  • Add potassium carbonate (4.15 g, 30 mmol) to the solution.

  • To this suspension, add diethyl bromomalonate (2.63 g, 11 mmol) dropwise at room temperature.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield the desired intermediate.

Expected Yield: ~85%

Step 2: Synthesis of this compound

This step involves the saponification of the ester groups followed by intramolecular cyclization to form the benzofuran ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 2-((5-bromo-2-hydroxyphenyl)methylene)malonate359.173.59 g10 mmol
Sodium Hydroxide (NaOH)40.001.20 g30 mmol
Ethanol (95%)46.0730 mL-
Water18.0210 mL-
Concentrated HCl36.46To pH ~2-

Procedure:

  • Dissolve the intermediate from Step 1 (3.59 g, 10 mmol) in a mixture of ethanol (30 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide (1.20 g, 30 mmol) to the solution.

  • Reflux the mixture for 2-3 hours.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and acidify with concentrated HCl to a pH of approximately 2.

  • The product will precipitate out of the solution as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Expected Yield: ~90%

Derivatization of this compound

The carboxylic acid can be readily converted to its corresponding esters or amides using standard coupling procedures.

General Procedure for Esterification
  • Dissolve this compound (1 eq.) in an appropriate alcohol (e.g., methanol, ethanol) as the solvent.

  • Add a catalytic amount of a strong acid (e.g., H₂SO₄).

  • Reflux the mixture for 4-8 hours.

  • Remove the excess alcohol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the ester.

General Procedure for Amidation
  • Dissolve this compound (1 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DMF).

  • Add a coupling agent such as DCC (1.1 eq.) and HOBt (1.1 eq.) or HATU (1.1 eq.).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired amine (1.2 eq.) and a base such as triethylamine or diisopropylethylamine (2 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work up the reaction by washing with water and brine, then dry the organic layer and purify by column chromatography.

Biological Context: Inhibition of Lymphoid Tyrosine Phosphatase (LYP)

Derivatives of benzofuran-2-carboxylic acid have been identified as inhibitors of Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22.[5] LYP is a critical negative regulator of the T-cell receptor (TCR) signaling pathway.[5] By inhibiting LYP, these compounds can enhance T-cell activation, which is a key strategy in cancer immunotherapy.[5]

T-Cell Receptor (TCR) Signaling Pathway and LYP Inhibition

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck_inactive Lck (inactive) TCR->Lck_inactive Antigen Presentation ZAP70 ZAP-70 TCR->ZAP70 Recruits & Activates CD45 CD45 CD45->Lck_inactive Dephosphorylates inhibitory Tyr Lck_active Lck (active) Lck_inactive->Lck_active Autophosphorylation Lck_active->TCR Phosphorylates ITAMs LYP LYP (PTPN22) LYP->Lck_active Dephosphorylates (Inhibition) SLP76 SLP-76 ZAP70->SLP76 LAT LAT ZAP70->LAT Downstream Downstream Signaling (e.g., NF-κB, AP-1) SLP76->Downstream LAT->Downstream T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Inhibitor 6-Bromobenzofuran- 2-carboxylic acid derivative Inhibitor->LYP Inhibits

Caption: Simplified TCR signaling pathway and the inhibitory role of LYP.

The diagram illustrates that upon antigen presentation to the T-cell receptor (TCR), a signaling cascade is initiated, leading to T-cell activation. The kinase Lck plays a crucial role in this process. LYP acts as a brake on this pathway by dephosphorylating and inactivating Lck. This compound derivatives can inhibit LYP, thereby preventing the deactivation of Lck and promoting a more robust T-cell response. This mechanism is of high interest for enhancing anti-tumor immunity.[5]

Summary of Quantitative Data

StepProductStarting MaterialReagentsReaction ConditionsYield (%)
1Diethyl 2-((5-bromo-2-hydroxyphenyl)methylene)malonate5-BromosalicylaldehydeDiethyl bromomalonate, K₂CO₃, AcetoneReflux, 4-6 h~85
2This compoundDiethyl 2-((5-bromo-2-hydroxyphenyl)methylene)malonateNaOH, EtOH/H₂O, HClReflux, 2-3 h~90

Conclusion

The protocol described provides a straightforward and high-yielding synthesis of this compound, a valuable building block for the development of new therapeutic agents. The potential for these compounds to modulate the immune system through the inhibition of LYP highlights their importance in the field of drug discovery, particularly for cancer immunotherapy. The provided experimental details and quantitative data serve as a practical guide for researchers in this area.

References

Application Notes and Protocols: 6-Bromobenzofuran-2-carboxylic Acid in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Natural and synthetic benzofuran derivatives have demonstrated a wide array of therapeutic properties, including antiviral, antioxidant, anti-inflammatory, and notably, antitumor activities.[1] Within this class of compounds, halogenated derivatives, particularly those containing bromine, have shown enhanced cytotoxic effects against cancer cells.[1][2][3] This document focuses on the application of the 6-bromobenzofuran-2-carboxylic acid scaffold in the design and development of novel anticancer agents, providing an overview of its potential, relevant quantitative data, and detailed experimental protocols.

The strategic incorporation of a bromine atom at the C6 position of the benzofuran ring and a carboxylic acid at the C2 position provides a versatile platform for further chemical modifications. These modifications are crucial for modulating the compound's pharmacokinetic and pharmacodynamic properties, including its potency and selectivity towards cancer cells.[3] Structure-activity relationship (SAR) studies have indicated that substitutions at the C2 position, such as the formation of amides or esters, are critical for the cytotoxic activity of benzofuran derivatives.[3]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected benzofuran derivatives, highlighting the potency of bromo-substituted compounds against various human cancer cell lines.

Compound IDDerivative Structure/DescriptionCancer Cell LineIC50 (µM)Reference
9e 5-Bromobenzofuran-based carboxylic acid derivativeMDA-MB-231 (Breast)2.52 ± 0.39[4]
Doxorubicin (Reference Drug)MDA-MB-231 (Breast)2.36 ± 0.18[4]
VIII Bromo derivative of benzofuranK562 (Leukemia)5.0[1]
VIII Bromo derivative of benzofuranHL-60 (Leukemia)0.1[1]
1c Methyl 7-acetyl-3-(bromomethyl)-5,6-dimethoxybenzofuran-2-carboxylateK562, MOLT-4, HeLaSignificant Activity[1]
1e 2-Bromo-1-(2-bromo-5,6-dimethoxy-3-methylbenzofuran-7-yl)ethanoneK562, MOLT-4, HeLaSignificant Activity[1]
3m Benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamideACHN, HCT15, MM231, NUGC-3, NCI-H23, PC-3Low micromolar range[5]

Experimental Protocols

General Synthesis of this compound Derivatives (Amide Synthesis)

This protocol describes a general method for synthesizing amide derivatives from this compound, a common strategy to enhance biological activity.

Workflow for Synthesis of Amide Derivatives

G start This compound step1 Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) start->step1 step2 Acyl Chloride or Activated Ester Intermediate step1->step2 step3 Reaction with Primary/Secondary Amine (R1R2NH) step2->step3 end Target Amide Derivative step3->end

Caption: General synthetic workflow for amide derivatives.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt

  • An appropriate primary or secondary amine

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Triethylamine (TEA) or another suitable base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve this compound (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride.

  • Amide Formation:

    • Dissolve the resulting acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

    • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, MS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against human cancer cell lines.

Experimental Workflow for In Vitro Cytotoxicity Screening

G cell_culture Seed Cancer Cells in 96-well Plates treatment Add Serial Dilutions of Test Compounds cell_culture->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate to Allow Formazan Crystal Formation mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Materials:

  • Human cancer cell lines (e.g., MDA-MB-231, HeLa, K562)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well microplates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mechanism of Action and Signaling Pathways

Derivatives of benzofuran-2-carboxylic acid have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[4][6] Some compounds have been identified as inhibitors of key signaling molecules involved in cancer progression, such as NF-κB and Aurora B kinase.[5][6]

A proposed mechanism of action for a 5-bromobenzofuran derivative involved the induction of apoptosis in breast cancer cells.[4] This was evidenced by an increase in the cell population in the sub-G1 phase and a significant increase in both early and late apoptotic cells, as determined by flow cytometry.[4] The study also showed that the compound could induce cell cycle arrest at the G2/M phase.[4]

Proposed Signaling Pathway for Apoptosis Induction

G compound 6-Bromobenzofuran-2- carboxylic acid derivative cell Cancer Cell compound->cell stress Induction of Cellular Stress cell->stress caspases Activation of Caspases (e.g., Caspase-3, -7) stress->caspases cell_cycle_arrest G2/M Phase Cell Cycle Arrest stress->cell_cycle_arrest apoptosis Apoptosis caspases->apoptosis

Caption: Proposed pathway for apoptosis induction.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. The presence of the bromine atom often enhances cytotoxic activity, and the carboxylic acid group provides a convenient handle for synthetic modifications to optimize potency and selectivity. The protocols and data presented here offer a foundation for researchers to explore this chemical space further in the quest for more effective cancer therapies. Future work should focus on elucidating the specific molecular targets and further refining the structure-activity relationships of these compounds.

References

Application Notes and Protocols: 6-Bromobenzofuran-2-carboxylic Acid in Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 6-Bromobenzofuran-2-carboxylic acid and its derivatives in the field of antifungal research. While specific data on this compound is limited, this document extrapolates from research on closely related brominated benzofuran compounds to highlight its promise as a scaffold for the development of novel antifungal agents.

Introduction

The benzofuran scaffold is a prominent heterocyclic structure found in numerous natural and synthetic compounds with a wide range of biological activities, including antifungal properties.[1][2][3] Research has shown that the introduction of halogen atoms, particularly bromine, into the benzofuran ring system can significantly enhance antifungal efficacy.[1][2][4] Notably, the conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative resulted in a drastic increase in its antifungal activity.[4] This suggests that this compound is a valuable starting material or key intermediate for the synthesis of a new generation of potent antifungal drugs.

Rationale for Use in Antifungal Research

The primary motivation for exploring this compound in antifungal drug discovery lies in the established antifungal activity of brominated benzofuran derivatives. These compounds have demonstrated inhibitory effects against a range of pathogenic fungi, including species of Candida, Aspergillus, and Cryptococcus.[2][4] The bromine substituent is thought to contribute to increased lipophilicity, which may enhance cell membrane penetration, and to the overall electronic properties of the molecule, potentially improving its interaction with fungal-specific targets.

Potential Mechanisms of Action

Based on studies of related benzofuran derivatives, two primary mechanisms of antifungal action are proposed for compounds derived from this compound:

  • Disruption of Calcium Homeostasis: Some benzofuran derivatives have been shown to mobilize intracellular calcium (Ca2+) in fungal cells.[4][5] This disruption of calcium signaling pathways is a known mechanism of fungicidal activity.[4][5] While not directly correlated with the antifungal effect of all tested derivatives, the augmentation of amiodarone-elicited calcium flux suggests an interaction with this pathway.[4]

  • Inhibition of Fungal N-myristoyltransferase (NMT): N-myristoyltransferase is a crucial enzyme in fungi that catalyzes the attachment of myristate to the N-terminus of a subset of cellular proteins. This process is vital for fungal viability.[6] Esters and amides of substituted 2-benzofurancarboxylic acids have been identified as inhibitors of fungal NMT, presenting a promising target for selective antifungal therapy.[5][7]

Quantitative Data on Related Brominated Benzofuran Derivatives

The following tables summarize the antifungal activity of representative brominated benzofuran derivatives from published research. This data illustrates the potential efficacy of compounds synthesized from a this compound scaffold.

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Brominated Benzofuran Derivatives

CompoundFungal SpeciesMIC (µg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidCandida albicans100[6]
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acidCandida parapsilosis100[6]
8-bromo-3-{[phenylmethylidene]amino}[4]benzofuro[3,2-d]pyrimidin-4(3H)-one derivativesAspergillus niger-[2]
Benzofuran derivatives with two bromo substituentsVarious fungal strains12.5 - 66.49[1]

Note: Specific MIC values for 8-bromo-3-{[phenylmethylidene]amino}[4]benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives were not provided in the source material, but the compounds were reported to have considerable activity.

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungal strain.

Materials:

  • Test compound (e.g., a derivative of this compound)

  • Fungal isolate (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Sterile, distilled water

  • Dimethyl sulfoxide (DMSO)

  • Positive control antifungal (e.g., Fluconazole)

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the test compound in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations. The final DMSO concentration should not exceed 1%.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted test compound.

    • Include a growth control well (inoculum without compound) and a sterility control well (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control.

    • Growth inhibition can be assessed visually or by measuring the absorbance at 530 nm using a microplate reader.

Protocol 2: Intracellular Calcium Flux Assay

This protocol describes a method to assess the effect of a test compound on intracellular calcium levels in fungal cells using a fluorescent calcium indicator.

Materials:

  • Fungal cells (e.g., Saccharomyces cerevisiae or a pathogenic yeast)

  • Fluo-4 AM (or another suitable calcium indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or a similar buffer

  • Test compound

  • Positive control (e.g., Amiodarone)

  • Fluorometric plate reader with excitation/emission wavelengths appropriate for the indicator (e.g., 485/520 nm for Fluo-4)

  • Sterile black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Preparation and Loading:

    • Grow fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

    • Harvest the cells by centrifugation and wash them twice with the assay buffer.

    • Resuspend the cells in the assay buffer containing Fluo-4 AM and Pluronic F-127. The final concentrations will need to be optimized for the specific fungal strain.

    • Incubate the cells in the dark at room temperature for a specified time (e.g., 30-60 minutes) to allow for dye loading.

    • After incubation, wash the cells to remove extracellular dye and resuspend them in fresh assay buffer.

  • Assay Execution:

    • Dispense the loaded cell suspension into the wells of the black-walled 96-well plate.

    • Place the plate in the fluorometric plate reader and record a baseline fluorescence reading.

    • Add the test compound and positive control to their respective wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

    • Plot the fluorescence intensity versus time to visualize the calcium flux.

    • Compare the response induced by the test compound to that of the positive control and a vehicle control (e.g., DMSO).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Antifungal Screening cluster_moa Mechanism of Action Studies start 6-Bromobenzofuran- 2-carboxylic acid synthesis Chemical Synthesis (Esterification, Amidation, etc.) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification mic_testing MIC Determination (Broth Microdilution) purification->mic_testing lead_identification Lead Compound Identification mic_testing->lead_identification ca_flux Calcium Flux Assay lead_identification->ca_flux nmt_inhibition NMT Inhibition Assay lead_identification->nmt_inhibition pathway_elucidation Pathway Elucidation ca_flux->pathway_elucidation nmt_inhibition->pathway_elucidation

Caption: Antifungal Drug Discovery Workflow.

mechanism_of_action cluster_ca Calcium Homeostasis Disruption cluster_nmt NMT Inhibition compound Brominated Benzofuran Derivative ca_stores Intracellular Ca2+ Stores compound->ca_stores nmt Fungal N-myristoyl- transferase (NMT) compound->nmt Inhibition ca_influx Increased Cytosolic Ca2+ ca_stores->ca_influx Mobilization apoptosis Fungal Cell Death ca_influx->apoptosis myristoylation Protein Myristoylation function ImproperProtein Localization & Function myristoylation->function viability Loss of Fungal Viability function->viability synthesis_pathway start 6-Bromobenzofuran- 2-carboxylic acid intermediate Acyl Chloride Intermediate start->intermediate SOCl2 or (COCl)2 ester Ester Derivative intermediate->ester Alcohol, Base amide Amide Derivative intermediate->amide Amine, Base

References

Application Notes and Protocols for Coupling Reactions with 6-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 6-bromobenzofuran-2-carboxylic acid as a key building block. The benzofuran scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core through carbon-carbon and carbon-nitrogen bond formation is of significant interest in the development of novel therapeutic agents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a variety of aryl, heteroaryl, or alkyl groups at the 6-position, leading to the synthesis of diverse libraries of substituted benzofurans. The reaction is typically catalyzed by a palladium complex and requires a base. The presence of the carboxylic acid functionality may necessitate the use of specific conditions to avoid side reactions, or the use of the corresponding ester followed by hydrolysis.

Data Presentation: Suzuki-Miyaura Coupling Conditions

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Arylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2 eq)1,4-Dioxane/H₂O (4:1)901667-89[1]
2Phenylboronic acidPd(II)-complex (0.1)-Cs₂CO₃ (2 eq)Toluene150 (MW)0.4~95[2]
3Arylboronic acidsPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)Toluene/H₂O (10:1)1001275-95General Protocol
4Alkylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2 eq)1,4-Dioxane/H₂O (5:1)801860-80General Protocol

Note: Yields are based on studies with similar substrates, such as the corresponding methyl or ethyl esters, and are representative.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from procedures for similar bromobenzofuran esters.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous Toluene

  • Degassed Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst and ligand to the flask under the inert atmosphere.

  • Add the anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Boronic Acid - Base (K₃PO₄) catalyst Add Catalyst & Ligand: - Pd(OAc)₂ - SPhos start->catalyst solvent Add Solvents: - Toluene - Water catalyst->solvent heat Heat & Stir (100 °C, 12-24h) solvent->heat quench Cool & Quench heat->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful tool for introducing alkynyl moieties into the benzofuran core, which can serve as versatile intermediates for further transformations. A notable, modern variation is the decarbonylative Sonogashira coupling, which allows for the direct use of carboxylic acids.[3][4][5]

Data Presentation: Sonogashira Coupling Conditions

EntryCoupling PartnerCatalyst (mol%)Ligand (mol%)Additive/BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Terminal AlkynePd(OAc)₂ (5)Xantphos (10)Piv₂O, DMAPDioxane1601570-90[3][4]
2Terminal AlkynePd(PPh₃)₂Cl₂ (2)-CuI (3), Et₃NTHF60865-85General Protocol
3PhenylacetylenePd(OAc)₂ (3)dppp (6)Na₂CO₃Toluene11012~80[5]

Note: Yields for the decarbonylative approach are based on a range of carboxylic acids and are expected to be applicable here.

Experimental Protocol: Decarbonylative Sonogashira Coupling

This protocol is based on the decarbonylative coupling of carboxylic acids.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Xantphos (10 mol%)

  • Pivalic anhydride (Piv₂O, 1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP, 1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried vial, combine this compound, the palladium catalyst, Xantphos, and DMAP.

  • Seal the vial, and subject it to three evacuation/backfilling cycles with an inert gas.

  • Add the anhydrous dioxane, terminal alkyne, and pivalic anhydride via syringe.

  • Place the sealed vial in a preheated oil bath at 160 °C and stir for 15 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with dichloromethane (CH₂Cl₂) and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Decarbonylative Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - this compound - Catalyst & Ligand - DMAP inert Inert Atmosphere (Evacuate/Backfill) start->inert reagents Add Reagents: - Dioxane - Alkyne - Piv₂O inert->reagents heat Heat & Stir (160 °C, 15h) reagents->heat cool Cool to RT heat->cool filter Dilute & Filter cool->filter purify Column Chromatography filter->purify product Final Product purify->product

Caption: Experimental workflow for the decarbonylative Sonogashira coupling.

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups at the 6-position of the benzofuran ring. The carboxylic acid may need to be esterified prior to the reaction to prevent interference.

Data Presentation: Heck Coupling Conditions

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF1002460-75General Protocol
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201865-80General Protocol
3CyclohexeneHerrmann's catalyst (1)-NaOAcNMP1403650-60General Protocol

Note: These are general conditions and may require optimization for this compound or its ester.

Experimental Protocol: Heck Coupling (General)

Materials:

  • Methyl 6-bromobenzofuran-2-carboxylate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 4 mol%)

  • Triethylamine (Et₃N, 2 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine methyl 6-bromobenzofuran-2-carboxylate, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous DMF, the alkene, and triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

  • If the carboxylic acid is desired, perform ester hydrolysis.

Heck Coupling Workflow

Heck_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine in Sealed Tube: - Substrate (Ester) - Catalyst - Ligand inert Inert Atmosphere start->inert reagents Add: - Solvent (DMF) - Alkene - Base (Et₃N) inert->reagents heat Heat & Stir (100 °C, 24h) reagents->heat workup Cool, Dilute, & Extract heat->workup purify Column Chromatography workup->purify hydrolysis Ester Hydrolysis (Optional) purify->hydrolysis product Final Product hydrolysis->product

Caption: General experimental workflow for the Heck coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of aryl amines from aryl halides.

Data Presentation: Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Primary/Secondary AminePd₂(dba)₃ (1-2)XPhos (2-4)NaOtBuToluene10012-2470-95General Protocol
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1101865-90General Protocol

Note: These are general conditions and require optimization for the specific substrate.

Experimental Protocol: Buchwald-Hartwig Amination (General)

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox, add the catalyst, ligand, and base to a reaction vial.

  • Add the this compound and the amine.

  • Add the anhydrous toluene.

  • Seal the vial and heat to 100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify by column chromatography.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification start Combine: - Substrate - Amine - Catalyst & Ligand - Base solvent Add Solvent (Toluene) start->solvent heat Seal & Heat (100 °C, 12-24h) solvent->heat workup Cool, Dilute, & Filter heat->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for the Buchwald-Hartwig amination.

Amide Coupling

Amide bond formation is a fundamental transformation in organic synthesis. This compound can be coupled with a wide range of primary and secondary amines using various coupling reagents.

Data Presentation: Amide Coupling Conditions

EntryAmineCoupling ReagentAdditiveBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Primary/Secondary AmineEDC (1.1 eq)HOBt (0.1 eq)DIPEACH₃CN231280-95General Protocol
2AnilineHATU (1.1 eq)-DIPEADMF235~40-60General Protocol
3Primary/Secondary AmineDCC (1.1 eq)DMAP (0.1 eq)-CH₂Cl₂231675-90General Protocol

Experimental Protocol: Amide Coupling with EDC/HOBt

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.1 equiv)

  • HOBt (Hydroxybenzotriazole, 0.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine, 2.0 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

Procedure:

  • Dissolve this compound in anhydrous acetonitrile.

  • Add the amine, HOBt, and DIPEA to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC portion-wise and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture.

  • Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Amide Coupling Workflow

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Acid in Solvent reagents Add: - Amine - HOBt - DIPEA start->reagents cool Cool to 0 °C reagents->cool coupling Add EDC & Stir (RT, 12h) cool->coupling workup Concentrate & Extract coupling->workup purify Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for amide coupling using EDC/HOBt.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Benzofuran-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of benzofuran-6-carboxylic acid using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is suitable for purity assessment, stability studies, and quantification of benzofuran-6-carboxylic acid in various sample matrices.

Introduction

Benzofuran-6-carboxylic acid is a heterocyclic compound with a molecular formula of C₉H₆O₃.[1][2] It serves as a versatile building block in organic synthesis and is an important intermediate in the preparation of various pharmaceutical compounds.[2] As a member of the aromatic carboxylic acid class, its accurate quantification is crucial for quality control in drug development and manufacturing.[3] This application note details a robust and reliable RP-HPLC method for the analysis of benzofuran-6-carboxylic acid.

Physicochemical Properties of Benzofuran-6-carboxylic Acid

A summary of the key physicochemical properties of benzofuran-6-carboxylic acid is presented in Table 1.

PropertyValueReference
Appearance Yellow crystalline solid[2]
Molecular Formula C₉H₆O₃[1][2]
Molecular Weight 162.14 g/mol [1]
Solubility Sparingly soluble in water; soluble in organic solvents such as ethanol and acetone.[2]
Melting Point Approximately 158-162 °C[2]

HPLC Method Parameters

The following HPLC method is recommended for the analysis of benzofuran-6-carboxylic acid. This method is based on common practices for the analysis of aromatic carboxylic acids and benzofuran derivatives, utilizing a C18 stationary phase and an acidic mobile phase to ensure optimal peak shape and retention.[3][4]

ParameterCondition
HPLC System Quaternary or Binary Gradient HPLC System
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
10.01090
12.01090
12.17030
15.07030

Experimental Protocols

4.1. Reagents and Materials

  • Benzofuran-6-carboxylic acid reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Methanol (HPLC grade, for sample preparation)

4.2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of benzofuran-6-carboxylic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions: 70% Mobile Phase A, 30% Mobile Phase B) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4.3. Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general procedure for a solid sample is provided below.[5][6]

  • Accurately weigh a portion of the sample containing benzofuran-6-carboxylic acid.

  • Transfer the weighed sample to a volumetric flask.

  • Add a suitable volume of methanol to dissolve the sample. Sonication may be used to aid dissolution.

  • Dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, further dilute the filtered solution with the mobile phase to a concentration within the calibration range.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by performing a system suitability test.[7][8][9][10] A standard solution (e.g., 25 µg/mL) should be injected five or six times, and the parameters in Table 3 should be evaluated.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Data Presentation

The quantitative data for the analysis of benzofuran-6-carboxylic acid should be summarized in a clear and structured manner. An example data table is provided below.

Table 4: Representative Quantitative Data (Expected)

ParameterExpected Value
Retention Time (tR) 5 - 8 minutes
Linearity (Correlation Coefficient, r²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 1.5 µg/mL
Recovery (%) 98 - 102%

Visualizations

7.1. Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of benzofuran-6-carboxylic acid.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Solution Preparation Analysis_Run Sample and Standard Analysis Standard_Prep->Analysis_Run Sample_Prep Sample Preparation Sample_Prep->Analysis_Run HPLC_System HPLC System Setup (Column, Mobile Phase) System_Suitability System Suitability Test HPLC_System->System_Suitability System_Suitability->Analysis_Run If Passed Data_Acquisition Data Acquisition Analysis_Run->Data_Acquisition Quantification Quantification and Reporting Data_Acquisition->Quantification

Caption: Workflow for the HPLC analysis of benzofuran-6-carboxylic acid.

7.2. Logical Relationships in HPLC Method

The following diagram shows the logical relationships between the key components of the developed HPLC method.

HPLC_Method_Logic Analyte Benzofuran-6- carboxylic Acid Stationary_Phase C18 Column (Non-polar) Analyte->Stationary_Phase interacts via hydrophobic forces Detection UV Detection (254 nm) Stationary_Phase->Detection separated analyte to detector Mobile_Phase Mobile Phase (Polar, Acidic) Mobile_Phase->Stationary_Phase elutes analyte Output Chromatogram (Peak at specific tR) Detection->Output generates signal

Caption: Key component relationships in the HPLC method.

References

Application Notes and Protocols: Synthesis of Benzofuran Derivatives for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of benzofuran derivatives as potent inhibitors of carbonic anhydrase (CA), a key enzyme family implicated in various physiological and pathological processes. Particular focus is given to isoforms associated with cancer, such as hCA IX and XII.

Introduction

Carbonic anhydrases (CAs) are a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This fundamental reaction is crucial for maintaining pH homeostasis, ion transport, and fluid balance.[1][2] Several of the 16 human CA isoforms are established therapeutic targets. For instance, inhibitors of CA II are used as diuretics and antiglaucoma agents, while the inhibition of tumor-associated isoforms hCA IX and XII is a promising strategy for cancer therapy.[1][2][3]

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a versatile scaffold in medicinal chemistry due to its presence in numerous biologically active natural products.[4][5] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer properties.[4][5][6] This has led to the exploration of benzofuran-based compounds as carbonic anhydrase inhibitors, with several studies reporting potent and selective inhibition of cancer-related isoforms.[1][2][7][8]

This guide details the synthesis of novel benzofuran-based sulfonamides and carboxylic acids, summarizes their inhibitory activity against key hCA isoforms, and provides a comprehensive experimental protocol for their preparation and evaluation.

Data Presentation: Inhibitory Activity of Benzofuran Derivatives

The following table summarizes the in vitro inhibitory activity of representative benzofuran derivatives against four human carbonic anhydrase isoforms (hCA I, II, IX, and XII). The inhibition constant (Kᵢ) is a measure of the inhibitor's potency, with lower values indicating higher potency.

CompoundLinker/ScaffoldR GroupKᵢ (nM) vs. hCA IKᵢ (nM) vs. hCA IIKᵢ (nM) vs. hCA IXKᵢ (nM) vs. hCA XIIReference
4a Hydrazone-SulfonamideH162.812.333.3-[1][2]
5b Hydrazide-Sulfonamide5-Br63.9-27.7-[1][2]
9a ArylsulfonehydrazoneH-1643.732.8-[1][2]
9c Arylsulfonehydrazone5-Br-571.110.0-[1][2]
10a ArylsulfonehydrazideH--76.6-[1][2]
10b Arylsulfonehydrazide5-Br--51.1-[1][2]
9b Ureido-Carboxylic Acid2-methylbenzofuran>1000043100910880[7][9]
9e Ureido-Carboxylic Acid5-bromobenzofuran>1000037500790920[7][9]
9f Ureido-Carboxylic Acid5-bromobenzofuran>1000043000560910[7][9]
AAZ Standard Inhibitor-250122530[1][2]

Data presented as inhibition constants (Kᵢ) in nanomolar (nM) or micromolar (µM) where specified. Lower values indicate greater potency. AAZ (Acetazolamide) is a standard carbonic anhydrase inhibitor included for comparison.

Experimental Protocols

This section provides a detailed methodology for the synthesis of benzofuran-based sulfonamides, which have shown significant inhibitory potency, particularly against the cancer-associated hCA IX and XII isoforms.[1][2][8]

Protocol 1: Synthesis of Benzofuran-Based Sulfonamides (e.g., Compounds 4a,b and 5a,b)

This protocol describes the synthesis of benzofuran-based sulfonamides via the condensation of an acetylbenzofuran derivative with a hydrazinylbenzenesulfonamide or a (hydrazinecarbonyl)benzenesulfonamide.[2]

Materials:

  • 2-Acetylbenzofuran derivative (1a or 1b) (1 mmol)

  • 4-Hydrazinylbenzenesulfonamide (2) or 4-(hydrazinecarbonyl)benzenesulfonamide (3) (1 mmol, 0.187 g)

  • Glacial acetic acid (5 mL)

  • Ethanol (for washing)

  • Dioxane (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • To a solution of the 2-acetylbenzofuran derivative (1a or 1b) (1 mmol) in glacial acetic acid (5 mL), add 4-hydrazinylbenzenesulfonamide (2) or 4-(hydrazinecarbonyl)benzenesulfonamide (3) (0.187 g, 1 mmol).

  • Stir the reaction mixture under reflux for 4 hours.

  • A solid precipitate will form. Collect the solid by filtration while the mixture is still hot.

  • Wash the collected solid with cold ethanol.

  • Dry the solid.

  • Recrystallize the final benzofuran-based sulfonamide product from dioxane to afford the pure target compound.

Protocol 2: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized benzofuran derivatives is determined using a stopped-flow CO₂ hydrase assay.[2]

Materials:

  • Applied Photophysics stopped-flow instrument

  • Synthesized benzofuran inhibitor

  • Human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Phenol red (0.2 mM)

  • HEPES buffer (20 mM, pH 7.5)

  • Na₂SO₄ (20 mM)

  • CO₂ solution

Procedure:

  • The assay measures the CA-catalyzed CO₂ hydration activity.

  • Phenol red is used as an indicator, with measurements taken at its absorbance maximum of 557 nm.

  • The reaction is buffered with 20 mM HEPES at pH 7.5, and the ionic strength is kept constant with 20 mM Na₂SO₄.

  • The initial rates of the CA-catalyzed CO₂ hydration are monitored in the presence of varying concentrations of the inhibitor.

  • The inhibition constants (Kᵢ) are determined by non-linear least-squares fitting of the Michaelis-Menten equation, plotting the initial velocity versus substrate concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general workflow for the synthesis and evaluation of benzofuran derivatives as carbonic anhydrase inhibitors.

G cluster_synthesis Synthesis of Benzofuran Derivatives cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-acetylbenzofuran, sulfonamide precursors) reaction Chemical Synthesis (e.g., condensation, cyclization) start->reaction purification Purification (e.g., recrystallization, chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization product Benzofuran Derivative characterization->product inhibition_assay Carbonic Anhydrase Inhibition Assay (Stopped-flow) product->inhibition_assay data_analysis Data Analysis (IC50 / Ki determination) inhibition_assay->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Workflow for Synthesis and Evaluation.

Logical Relationship of Inhibition

The following diagram illustrates the mechanism of action of benzofuran-based sulfonamide inhibitors on carbonic anhydrase.

G CA Carbonic Anhydrase (CA) Active Site (with Zn2+ ion) Product HCO3- + H+ CA->Product Catalyzes Substrate CO2 + H2O Substrate->CA Binds to Inhibitor Benzofuran-Sulfonamide Inhibitor Inhibitor->CA Binds to Zn2+, blocks substrate binding

Caption: Mechanism of Carbonic Anhydrase Inhibition.

References

Troubleshooting & Optimization

optimizing reaction conditions for 6-Bromobenzofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 6-Bromobenzofuran-2-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure a smooth and successful synthesis process.

Experimental Workflow

The synthesis of this compound is typically achieved through a two-step process involving the bromination of a substituted coumarin followed by a Perkin rearrangement. The general workflow is outlined below.

G cluster_0 Step 1: Synthesis of 6-Bromo-3-halocoumarin cluster_1 Step 2: Perkin Rearrangement A Starting Material: Substituted Coumarin C Reaction Condition: Microwave Irradiation or Conventional Heating A->C Reagents B Brominating Agent (e.g., NBS) B->C D Intermediate: 6-Bromo-3-halocoumarin C->D Product E Intermediate: 6-Bromo-3-halocoumarin H Reaction Condition: Microwave Irradiation or Reflux E->H Reactant F Base (e.g., NaOH) F->H Reagents G Solvent (e.g., Ethanol) G->H I Final Product: 6-Bromobenzofuran- 2-carboxylic acid H->I Product

Caption: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound via Perkin Rearrangement

This protocol is adapted from a general method for the synthesis of benzofuran-2-carboxylic acids and is optimized for efficiency using microwave irradiation.[1]

Step 1: Synthesis of 6-Bromo-3-bromocoumarin (Starting Material)

  • To a microwave vessel, add the appropriate starting coumarin (1 equivalent).

  • Add acetonitrile as the solvent.

  • Add N-bromosuccinimide (NBS) (1.5 equivalents).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 250W for 5 minutes at 80°C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture.

  • Collect the resulting precipitate by vacuum filtration to obtain the 3-bromocoumarin intermediate. For the synthesis of the 6-bromo variant, a 6-bromocoumarin would be used as the starting material for the next step.

Step 2: Perkin Rearrangement to this compound

  • In a microwave vessel, place 6-bromo-3-bromocoumarin (1 equivalent).

  • Add ethanol and sodium hydroxide (3 equivalents).

  • Seal the vessel and irradiate in the microwave at 300W for 5 minutes at 79°C with stirring.[1]

  • Monitor the reaction by TLC.

  • After the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Dissolve the crude product in a minimum amount of water.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 1.

  • Collect the resulting precipitate by vacuum filtration.

  • Dry the solid in an oven at 80°C to yield this compound.[1]

Data Presentation

Table 1: Reaction Conditions for Microwave-Assisted Perkin Rearrangement[1]

ParameterOptimized Value
Microwave Power300W
Temperature79°C
Reaction Time5 minutes
SolventEthanol
BaseSodium Hydroxide

Note: A study on a similar compound found that decreasing the power to 250W resulted in an incomplete reaction, while increasing it to 500W led to a slight decrease in yield.[1]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Yield of this compound Incomplete Perkin rearrangement.- Ensure the correct stoichiometry of the base (e.g., NaOH) is used. An excess is typically required. - For microwave synthesis, ensure the temperature and power are at the optimized levels (e.g., 79°C and 300W).[1] - For conventional heating, ensure the reaction is refluxed for a sufficient amount of time (approximately 3 hours).[1]
Degradation of starting material or product.- Avoid excessively high temperatures or prolonged reaction times, especially with microwave heating. - Ensure the starting 6-bromo-3-halocoumarin is pure.
Presence of Multiple Spots on TLC After Reaction Incomplete reaction.- Increase the reaction time or temperature slightly and monitor by TLC.
Formation of side products.- The presence of the bromine substituent can sometimes lead to unexpected side reactions. Consider purification by column chromatography.
Difficulty in Precipitating the Final Product Product is too soluble in the acidic aqueous solution.- After acidification, cool the solution in an ice bath to decrease solubility. - If precipitation is still poor, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent.
Insufficient acidification.- Check the pH of the solution after adding concentrated HCl to ensure it is approximately 1.[1]
Product is Colored or Impure Presence of residual starting materials or byproducts.- Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). - If recrystallization is ineffective, purify by column chromatography using an appropriate eluent system (e.g., a mixture of dichloromethane and ethyl acetate).

Frequently Asked Questions (FAQs)

Q1: What is the key reaction mechanism for this synthesis?

A1: The core reaction is the Perkin rearrangement, which involves the base-catalyzed ring contraction of a 3-halocoumarin to form a benzofuran-2-carboxylic acid.[1][2] The mechanism begins with the base-catalyzed opening of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide on the vinyl halide, leading to the formation of the benzofuran ring.[1]

Q2: Why is microwave-assisted synthesis preferred for this reaction?

A2: Microwave-assisted synthesis significantly reduces the reaction time from approximately 3 hours (conventional heating) to just 5 minutes, while still achieving very high yields.[1]

Q3: Can I use other bases besides sodium hydroxide?

A3: While sodium hydroxide in ethanol or methanol is commonly used, other strong bases could potentially be employed. However, the reaction conditions would need to be re-optimized.

Q4: How can I confirm the identity and purity of my final product?

A4: The structure and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified compound can also be compared to literature values.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE). Organic solvents are flammable. N-bromosuccinimide is a lachrymator and should be handled with care. Always consult the Safety Data Sheets (SDS) for all chemicals used.

References

challenges in the synthesis of substituted benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Substituted Benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide clear, actionable guidance.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis of substituted benzofurans in a direct question-and-answer format.

FAQ 1: Low or No Product Yield in Palladium-Catalyzed Synthesis

Question: My palladium-catalyzed reaction (e.g., Sonogashira coupling followed by cyclization) is resulting in a low yield or no desired benzofuran product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in palladium-catalyzed benzofuran synthesis are a common issue and can stem from several factors related to the catalyst, reagents, and reaction conditions. A systematic approach to troubleshooting is recommended.[1]

Key Troubleshooting Areas:

  • Catalyst Activity: The palladium catalyst may be inactive due to age, improper storage, or using an inappropriate palladium source.[1]

    • Solution: Use a fresh palladium catalyst and ensure it is stored under an inert atmosphere.[1] Consider screening different palladium sources (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂).

  • Reagent Quality and Stoichiometry: Impure or wet starting materials (e.g., o-halophenols, alkynes) and solvents can inhibit the reaction. Oxygen, in particular, can poison the palladium catalyst.[1]

    • Solution: Ensure all reagents are pure and thoroughly dried. Solvents must be degassed to remove oxygen. Verify the stoichiometry, as an excess of the alkyne is often required.[1]

  • Reaction Conditions: Suboptimal temperature, time, solvent, or base can significantly impact the yield.[1]

    • Solution: Methodically screen reaction parameters. Test a temperature gradient (e.g., room temperature to 100 °C), as excessive heat can cause catalyst decomposition.[1] The choice of base (e.g., organic vs. inorganic) and solvent can also be critical.

  • Side Reactions: The most common side reaction, especially when using copper co-catalysts, is the homocoupling of the terminal alkyne (Glaser coupling).[1]

    • Solution: Slowly adding the alkyne to the reaction mixture can help minimize homocoupling.[1] Alternatively, consider a copper-free Sonogashira protocol.

Below is a logical workflow for troubleshooting low yields in these reactions.

G Start Low Yield in Pd-Catalyzed Synthesis Catalyst Check Catalyst Activity Start->Catalyst Reagents Verify Reagent Quality & Stoichiometry Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions SideReactions Investigate Side Reactions Start->SideReactions Sol_Catalyst1 Use Fresh Catalyst Catalyst->Sol_Catalyst1 Sol_Catalyst2 Store Under Inert Gas Catalyst->Sol_Catalyst2 Sol_Reagents1 Purify/Dry Reagents Reagents->Sol_Reagents1 Sol_Reagents2 Degas Solvents Reagents->Sol_Reagents2 Sol_Conditions1 Screen Temp & Time Conditions->Sol_Conditions1 Sol_Conditions2 Test Different Bases/ Solvents Conditions->Sol_Conditions2 Sol_SideReactions Slow Alkyne Addition (Copper-free optional) SideReactions->Sol_SideReactions Success Improved Yield Sol_Catalyst1->Success Sol_Catalyst2->Success Sol_Reagents1->Success Sol_Reagents2->Success Sol_Conditions1->Success Sol_Conditions2->Success Sol_SideReactions->Success

Troubleshooting workflow for Pd-catalyzed benzofuran synthesis.
FAQ 2: Poor Regioselectivity in Benzofuran Synthesis

Question: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity for a specific substituted benzofuran?

Answer: Poor regioselectivity is a frequent challenge, especially when using unsymmetrical starting materials or in intramolecular cyclizations.[1] The outcome is governed by a combination of steric and electronic factors, as well as the chosen catalyst and reaction conditions.[1][2]

Strategies for Controlling Regioselectivity:

  • Steric and Electronic Control:

    • On the Phenol: The position of electron-donating or electron-withdrawing groups on the phenol ring influences the site of cyclization.[1]

    • On the Alkyne/Side Chain: In reactions with unsymmetrical alkynes, the steric bulk of substituents can direct the regioselectivity of the initial addition step.[1] For example, in Friedel-Crafts type cyclizations, the reaction often favors the sterically less-hindered product.[2]

  • Catalyst and Ligand Control: The coordination environment of the metal catalyst can create a specific steric and electronic bias, favoring one regioisomer.

    • Solution: Screen different ligands for your metal catalyst. For instance, bulky phosphine ligands in palladium catalysis can significantly influence which C-H bond is activated.

  • Directed Synthesis: Employ a synthetic route that unambiguously builds the desired substitution pattern. For instance, the Perkin rearrangement reliably produces benzofuran-2-carboxylic acids.[3][4][5] Another strategy involves the reaction of 3-hydroxy-2-pyrones with specific nitroalkenes, which allows for programmable substitution at any position with high regioselectivity.[2]

FAQ 3: My Perkin Rearrangement has low yields. How can I improve it?

Question: I am attempting a Perkin rearrangement of a 3-halocoumarin to a benzofuran-2-carboxylic acid, but the yield is poor and the reaction is slow. What can I do?

Answer: The Perkin rearrangement, while reliable, can be slow under traditional conditions. The reaction involves the base-catalyzed ring opening of the coumarin followed by an intramolecular nucleophilic attack.[5]

  • Optimization: The efficiency of this reaction can be dramatically improved using microwave-assisted synthesis. Studies have shown that microwave irradiation can reduce reaction times from several hours to just a few minutes while achieving very high yields.[5]

Data & Reaction Conditions

Quantitative data from various synthetic methodologies are summarized below for comparison.

Table 1: Comparison of Conditions for Perkin Rearrangement

This table compares the traditional thermal method with a microwave-assisted protocol for the synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[5]

EntryStarting Material (Substituent)MethodTimeYield (%)
1HReflux3 hoursQuantitative
2HMicrowave (250W)5 minutes98%
36-ChloroMicrowave (250W)5 minutes96%
46-BromoMicrowave (250W)5 minutes97%
56,8-DibromoMicrowave (250W)5 minutes95%
Table 2: Catalyst Screening for Palladium-Catalyzed Oxidative Cyclization

This table shows the effect of different palladium catalysts and conditions on the yield of a benzofuran-fused cyclohexenone.[6]

EntryCatalyst (5 mol%)Additive (2 equiv)Oxidant (2 equiv)Yield (%)
1Pd(OAc)₂K₂CO₃Ag₂CO₃65%
2PdCl₂K₂CO₃Ag₂CO₃58%
3Pd(TFA)₂K₂CO₃Ag₂CO₃55%
4Pd(OAc)₂Cs₂CO₃Ag₂CO₃59%
5Pd(OAc)₂K₃PO₄Ag₂CO₃52%
6Pd(OAc)₂K₂CO₃Ag₂O55%
7Pd(OAc)₂K₂CO₃Cu(OAc)₂<10%

Key Experimental Protocols

Protocol 1: General Procedure for Pd-Catalyzed Sonogashira Coupling and Cyclization

This protocol describes a general method for synthesizing 2-substituted benzofurans from o-halophenols and terminal alkynes.

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal Alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) or another suitable base (3.0 mmol)

  • Anhydrous, degassed solvent (e.g., DMF, Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the o-iodophenol, Pd(PPh₃)₂Cl₂ catalyst, and CuI co-catalyst.[1]

  • Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine).

  • Add the terminal alkyne dropwise to the stirring mixture.

  • Stir the reaction at the desired temperature (this can range from room temperature to 100 °C) and monitor its progress using TLC or GC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted benzofuran.[1]

Protocol 2: Microwave-Assisted Perkin Rearrangement

This protocol details an expedited synthesis of benzofuran-2-carboxylic acids from 3-bromocoumarins.[5]

Materials:

  • 3-Bromocoumarin derivative (1.0 mmol)

  • Sodium Hydroxide (NaOH) (4.0 mmol)

  • Ethanol (5 mL)

  • Hydrochloric Acid (HCl), 2M solution

Procedure:

  • In a 10 mL microwave reaction vessel, dissolve the 3-bromocoumarin and sodium hydroxide in ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C (using a power of 250W) for 5 minutes.

  • After cooling, transfer the reaction mixture to a beaker and acidify to a pH of approximately 2 by adding 2M HCl. This step hydrolyzes the sodium salt to the free carboxylic acid.[5]

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the pure benzofuran-2-carboxylic acid.

Reaction Pathways

Perkin Rearrangement Mechanism

The Perkin rearrangement proceeds via a base-catalyzed ring fission of the 3-halocoumarin, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, which after rearrangement and protonation yields the final product.[5][7]

G cluster_main Perkin Rearrangement Mechanism Coumarin 3-Halocoumarin RingFission Base-Catalyzed Ring Fission Coumarin->RingFission + OH⁻ Intermediate Dianion Intermediate (Phenoxide + Carboxylate) RingFission->Intermediate Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization 5-exo-trig FinalProduct Benzofuran-2-carboxylate Cyclization->FinalProduct Protonation Acidic Workup FinalProduct->Protonation + H⁺ AcidProduct Benzofuran-2-carboxylic Acid Protonation->AcidProduct

Mechanism of the Perkin (coumarin-benzofuran) rearrangement.

References

Technical Support Center: Purification of 6-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 6-Bromobenzofuran-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common purification techniques for this compound, like many other aromatic carboxylic acids, are recrystallization and silica gel column chromatography. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are some suitable recrystallization solvents for this compound?

A2: While a specific solvent system for this compound is not extensively reported, common solvents for similar benzofuran-based carboxylic acids and other aromatic acids can be a good starting point. These include:

  • Single solvent systems like ethanol or water.

  • Two-solvent systems such as n-hexane/acetone, n-hexane/ethyl acetate, or chloroform/n-hexane.

It is crucial to perform small-scale solvent screening to identify the optimal solvent or solvent mixture that provides good solubility at elevated temperatures and poor solubility at room temperature or below.

Q3: I am observing significant streaking/tailing of my compound during silica gel column chromatography. What could be the cause and how can I fix it?

A3: Streaking of acidic compounds like this compound on a silica gel column is a common issue. This is often due to the interaction of the acidic carboxylic acid group with the slightly acidic silica gel. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This helps to keep the carboxylic acid in its protonated form, reducing its interaction with the stationary phase and resulting in sharper peaks.

Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?

A4: Potential impurities can originate from starting materials or side reactions. If synthesized from 4-bromo-2-hydroxybenzaldehyde, common impurities may include:

  • Unreacted 4-bromo-2-hydroxybenzaldehyde.

  • Byproducts from incomplete or side reactions, which can vary depending on the synthetic route.

  • Residual solvents from the reaction or extraction steps.

Monitoring the reaction progress by Thin Layer Chromatography (TLC) can help in identifying the presence of starting materials and major byproducts in the crude product.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent even at low temperatures.- Select a less polar solvent or a solvent mixture in which the compound has lower solubility at room temperature.- Ensure the solution is sufficiently cooled in an ice bath before filtration.
Too much solvent was used.- Evaporate some of the solvent to concentrate the solution and induce crystallization.
Oiling Out During Recrystallization The boiling point of the solvent is higher than the melting point of the solute.- Use a lower-boiling point solvent.
The solution is supersaturated with impurities.- Purify the crude product by another method, such as column chromatography, before recrystallization.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.- If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent).- If the compound does not move from the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent).
Column overloading.- Use a larger column or reduce the amount of crude material loaded onto the column.
Co-elution of Impurities Impurities have similar polarity to the desired product.- Use a shallower solvent gradient or an isocratic elution with a finely tuned solvent system.- Consider using a different stationary phase if available.

Quantitative Data Summary

Compound Purification Method Eluent/Solvent Yield (%) Purity (%)
Benzofuran-6-carboxylic Acid derivativeSilica Column Chromatography100% Petroleum Ether82Not Specified
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateColumn Chromatography on Silica GelChloroform77Not Specified
Methyl 6-acetyl-5-methoxy-2-methyl-1-benzofuran-3-carboxylateColumn Chromatography on Silica GelChloroform87Not Specified

Experimental Protocols

Protocol 1: Purification by Recrystallization

This is a general procedure and may require optimization for this compound.

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol, ethyl acetate, or a mixture) with heating. Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen recrystallization solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and filter paper to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.

Protocol 2: Purification by Silica Gel Column Chromatography

This is a general procedure and the mobile phase will need to be optimized for this compound.

  • TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A good solvent system will give the desired compound an Rf value of approximately 0.2-0.4. A common starting point for benzofuran derivatives is a mixture of a non-polar solvent like n-hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry silica onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If necessary, the polarity of the mobile phase can be gradually increased (gradient elution) to elute the compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Cool Slowly to Induce Crystallization B->C D Filter to Isolate Pure Crystals C->D E Dry Crystals D->E F Crude Product G Adsorb onto Silica Gel F->G H Load onto Column G->H I Elute with Mobile Phase H->I J Collect & Analyze Fractions I->J K Combine Pure Fractions & Evaporate Solvent J->K

Caption: General workflows for purification by recrystallization and column chromatography.

troubleshooting_logic cluster_recrystallization_issues Recrystallization cluster_chromatography_issues Column Chromatography start Purification Issues? recryst_issue Problem with Recrystallization start->recryst_issue chrom_issue Problem with Chromatography start->chrom_issue low_recovery Low Recovery? recryst_issue->low_recovery Yes oiling_out Oiling Out? recryst_issue->oiling_out No c1 Check Solvent Solubility low_recovery->c1 c2 Reduce Solvent Volume low_recovery->c2 c3 Use Lower Boiling Solvent oiling_out->c3 c4 Pre-purify by Chromatography oiling_out->c4 streaking Streaking/ Tailing? chrom_issue->streaking Yes poor_sep Poor Separation? chrom_issue->poor_sep No s1 s1 streaking->s1 Add Acid to Mobile Phase s2 Optimize Mobile Phase Polarity poor_sep->s2 s3 Check Column Loading poor_sep->s3

Caption: Troubleshooting logic for common purification issues.

Technical Support Center: Synthesis of Benzofuran-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of benzofuran-2-carboxylic acids. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzofuran-2-carboxylic acids?

A1: Two prevalent methods are the Perkin rearrangement of 3-halocoumarins and the reaction of a salicylaldehyde derivative with an α-haloacetate ester, followed by cyclization and hydrolysis.

Q2: I am getting a low yield in my synthesis starting from salicylaldehyde. What are the likely causes?

A2: Low yields in this synthesis often stem from incomplete cyclization of the intermediate, ethyl (2-formylphenoxy)acetate. This can lead to a mixture of starting materials, the intermediate, and potentially a partially cyclized dihydrobenzofuran derivative.[1] Reaction conditions such as the choice of base, solvent, and temperature are critical for driving the reaction to completion.

Q3: Can decarboxylation be a significant side reaction?

A3: While decarboxylation can occur with certain carboxylic acids upon heating, it is not commonly reported as a major side reaction during the synthesis of benzofuran-2-carboxylic acids under standard protocols. The stability of the benzofuran ring system generally prevents facile decarboxylation.

Q4: How can I improve the yield and reduce the reaction time for the Perkin rearrangement?

A4: Microwave-assisted synthesis has been shown to be highly effective for the Perkin rearrangement. It can dramatically reduce reaction times from hours to minutes and provide excellent yields, often around 99%.[2] Optimizing the microwave power and temperature is key to its success.[2]

Troubleshooting Guides

Guide 1: Synthesis via Salicylaldehyde and Ethyl Bromoacetate

This guide addresses issues encountered during the synthesis of ethyl benzofuran-2-carboxylate from salicylaldehyde and ethyl bromoacetate, and its subsequent hydrolysis.

Problem 1: Low Yield of Ethyl Benzofuran-2-carboxylate

  • Symptom: The final product yield is low, and analysis (e.g., by TLC or NMR) shows a mixture of starting material, the desired product, and one or more intermediates.

  • Possible Cause A: Incomplete O-alkylation. The initial reaction between salicylaldehyde and ethyl bromoacetate may not have gone to completion.

  • Solution A:

    • Ensure anhydrous conditions, as moisture can interfere with the base.

    • Use a suitable base and solvent combination, such as potassium carbonate in acetonitrile or DMF.[3][4]

    • Allow for sufficient reaction time; this step can take up to 72 hours at reflux.[3]

  • Possible Cause B: Incomplete Cyclization. The intermediate, ethyl (2-formylphenoxy)acetate, is formed but does not efficiently cyclize to the benzofuran. This can result in the isolation of this intermediate or a subsequent dihydrobenzofuran alcohol after workup.[1]

  • Solution B:

    • A stronger base or a change in solvent might be necessary to promote the intramolecular condensation. For instance, switching from NaH in toluene to sodium ethoxide in ethanol has been shown to improve yields significantly.[1]

    • Ensure the reaction temperature is adequate for the cyclization step.

Problem 2: Difficulty in Hydrolyzing the Ester to Carboxylic Acid

  • Symptom: After the hydrolysis step, a significant amount of the starting ester remains.

  • Possible Cause: Incomplete saponification.

  • Solution:

    • Increase the reaction time or the temperature of the hydrolysis.

    • Use a sufficient excess of the base (e.g., NaOH or KOH).

    • Ensure adequate mixing to facilitate the reaction between the ester and the base.[5]

Guide 2: Synthesis via Perkin Rearrangement

This guide focuses on troubleshooting the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.

Problem 1: Low Yield of Benzofuran-2-carboxylic Acid

  • Symptom: The reaction does not go to completion, resulting in a low yield of the desired product.

  • Possible Cause A (Conventional Heating): Insufficient Reaction Time or Temperature. The Perkin rearrangement often requires several hours at reflux to proceed to completion.[2]

  • Solution A:

    • Ensure the reaction is heated at a consistent reflux temperature.

    • Increase the reaction time and monitor the progress by TLC.

  • Possible Cause B (Microwave Synthesis): Suboptimal Microwave Parameters. Incorrect power or temperature settings can lead to incomplete reaction or decomposition.[2]

  • Solution B:

    • Optimize the microwave power. A study showed that 300W was optimal, while lower power led to incomplete reaction and higher power slightly decreased the yield.[2]

    • Ensure the temperature is controlled, as excessive heat can lead to side reactions. A temperature of 79°C has been reported to be effective.[2]

Problem 2: Product Purification Issues

  • Symptom: The final product is difficult to purify and contains persistent impurities.

  • Possible Cause: Incomplete reaction or formation of minor side products.

  • Solution:

    • After acidification of the reaction mixture, the product precipitates. Ensure the pH is low enough (e.g., pH 1) to fully protonate the carboxylate.[2]

    • Wash the crude product with cold water to remove inorganic salts.

    • Recrystallization from a suitable solvent, such as aqueous ethanol, can be effective for purification.

Quantitative Data Summary

Synthesis MethodReactantsConditionsYield (%)Reference
Perkin Rearrangement (Microwave)3-Bromo-4-methyl-6,7-dimethoxycoumarin, NaOH, Ethanol300W, 79°C, 5 min99[2]
Perkin Rearrangement (Conventional)3-Bromocoumarins, NaOH, EthanolReflux, 3 hoursHigh[2]
Salicylaldehyde Route (Improved)5-Chloro-2-hydroxybenzophenone, Diethyl bromomalonate, K2CO3, AcetoneReflux99[1]
Salicylaldehyde Route (Initial Attempt)5-Chloro-2-hydroxybenzophenone, Ethyl 2-bromoacetate, NaH, TolueneRefluxPoor[1]
Ester HydrolysisVarious ethyl 3-phenyl-1-benzofuran-2-carboxylates, 2N NaOH, THF-77-94[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Perkin Rearrangement of 3-Bromocoumarin [2]

  • To a microwave vessel, add 3-bromo-4-methyl-6,7-dimethoxycoumarin (0.05 g, 0.167 mmol), ethanol (5 mL), and sodium hydroxide (0.0201 g, 0.503 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at 300W for 5 minutes, maintaining a temperature of 79°C with stirring.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, concentrate the mixture on a rotary evaporator.

  • Dissolve the crude product in a minimum volume of water.

  • Acidify the solution with concentrated hydrochloric acid to pH 1, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration and dry in an oven.

Protocol 2: Synthesis of Ethyl Benzofuran-2-carboxylate from Salicylaldehyde [3]

  • To a 1000 mL round-bottom flask, add salicylaldehyde (15.26 g, 125 mmol), acetonitrile (830 mL), and potassium carbonate (51.82 g, 375 mmol).

  • Stir the mixture for five minutes.

  • Add ethyl bromoacetate (25.05 g, 150 mmol) at once.

  • Heat the mixture to reflux for 72 hours with vigorous stirring.

  • After cooling to room temperature, filter the solids.

  • Wash the solids with diethyl ether (250 mL).

  • Transfer the filtrate to a separatory funnel, add deionized water (≈500 mL), and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 150 mL).

  • Combine the organic layers, wash with deionized water (2 x 200 mL) and then brine (200 mL).

  • Dry the organic layer with sodium sulfate and remove the solvent in vacuo to obtain the intermediate, ethyl (2-formylphenoxy)acetate.

  • Cyclization step (example based on similar syntheses): The crude intermediate can be treated with a base such as sodium ethoxide in ethanol and heated to effect cyclization to ethyl benzofuran-2-carboxylate.

Visual Guides

Side_Reaction_Salicylaldehyde Salicylaldehyde Salicylaldehyde + Ethyl Bromoacetate Intermediate Ethyl (2-formylphenoxy)acetate (O-alkylation product) Salicylaldehyde->Intermediate K2CO3/MeCN DesiredProduct Ethyl Benzofuran-2-carboxylate (Desired Product) Intermediate->DesiredProduct Base-catalyzed Intramolecular Condensation SideProduct 2,3-Dihydrobenzofuran Intermediate Intermediate->SideProduct Incomplete Dehydration FinalAcid Benzofuran-2-carboxylic Acid DesiredProduct->FinalAcid Hydrolysis (NaOH, H3O+)

Caption: Side reaction pathway in benzofuran synthesis from salicylaldehyde.

Troubleshooting_Low_Yield Start Low Yield of Benzofuran-2-carboxylate CheckIntermediates Analyze reaction mixture (TLC, NMR) Start->CheckIntermediates IncompleteStart High amount of starting material CheckIntermediates->IncompleteStart Yes IncompleteCyclization Intermediate(s) detected CheckIntermediates->IncompleteCyclization No SolutionStart Increase reaction time/ temperature for O-alkylation IncompleteStart->SolutionStart SolutionCyclization Use stronger base or change solvent to favor cyclization IncompleteCyclization->SolutionCyclization End Yield Improved SolutionStart->End SolutionCyclization->End

References

stability issues of 6-Bromobenzofuran-2-carboxylic acid under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromobenzofuran-2-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development who may encounter stability-related issues during their experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues users might encounter. The guidance is based on general principles of organic chemistry and established guidelines for stability testing of pharmaceutical compounds.

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storing at room temperature is generally acceptable for short periods, but for extended storage, refrigeration (2-8 °C) is advisable to minimize potential degradation.

Q2: I am observing discoloration of my solid this compound sample over time. What could be the cause?

A2: Discoloration of solid this compound, such as turning yellow or brown, is likely due to slow degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. To prevent this, ensure the compound is stored in a dark, airtight container at a consistently cool temperature.

Q3: My solution of this compound in an organic solvent has changed color. Is the compound degrading?

A3: A change in the color of a solution containing this compound is a strong indicator of degradation. The stability of the compound in solution depends on the solvent used, the concentration, and exposure to light and heat. Photochemical reactions are a common cause of degradation for aromatic compounds, especially in solution. It is recommended to prepare solutions fresh and protect them from light by using amber vials or covering the container with aluminum foil.

Q4: Is this compound stable in aqueous solutions at different pH values?

A4: The stability of this compound in aqueous solutions is expected to be pH-dependent.

  • Acidic Conditions (pH < 4): The carboxylic acid group will be protonated. While generally stable, prolonged exposure to strong acids and heat may lead to hydrolysis of the benzofuran ring.

  • Neutral Conditions (pH 6-8): The compound will exist predominantly as its carboxylate salt. This form is generally more water-soluble but may be susceptible to microbial growth if not stored properly.

  • Basic Conditions (pH > 8): In the presence of strong bases and heat, benzofuran derivatives can undergo ring-opening reactions. It is advisable to avoid prolonged exposure to strongly basic conditions, especially at elevated temperatures.

Q5: I need to heat a reaction mixture containing this compound. Is it thermally stable?

A5: While solid this compound is expected to be relatively stable at room temperature, thermal decomposition can occur at elevated temperatures. The presence of a bromine atom on the aromatic ring can also influence its thermal stability. It is recommended to conduct reactions at the lowest effective temperature and for the shortest duration necessary. If high temperatures are required, running a small-scale pilot reaction to check for degradation products by techniques like TLC or LC-MS is advised.

Q6: Are there any known incompatible solvents or reagents for this compound?

A6: Avoid strong oxidizing agents, as they can react with the benzofuran ring system. Strong bases, especially at high temperatures, may cause degradation as mentioned earlier. When performing reactions, consider the potential for side reactions with the carboxylic acid group, such as esterification with alcohol solvents under acidic conditions.

Summary of Expected Stability Profile

The following table summarizes the expected stability of this compound under various conditions based on the chemical properties of related compounds. This information should be used as a general guideline, and it is highly recommended to perform specific stability studies for your particular application.

ConditionExpected Stability of this compoundRecommended Precautions
Solid State (Room Temp, Dark) Generally stable.Store in a tightly sealed, opaque container in a dry place.
Aqueous Solution (Acidic, pH < 4) Moderately stable. Potential for hydrolysis at high temperatures.Use buffered solutions and avoid prolonged heating.
Aqueous Solution (Neutral, pH 6-8) Moderately stable.Prepare solutions fresh. Use sterile water to prevent microbial growth.
Aqueous Solution (Basic, pH > 8) Potentially unstable, especially with heat. Risk of ring opening.Avoid strong bases and high temperatures. If necessary, use mild basic conditions for short periods at low temperatures.
Organic Solvents Stability is solvent-dependent.Prepare solutions fresh and protect from light. Common solvents like DMSO, DMF, and alcohols are generally suitable for short-term use.
Elevated Temperature (> 50 °C) Potential for thermal decomposition.Use the lowest effective temperature for reactions. Monitor for degradation.
Light (UV and Visible) Susceptible to photochemical degradation, especially in solution.Protect solid and solutions from light by using amber containers or covering with foil.
Oxidizing Agents Likely to be unstable.Avoid contact with strong oxidizing agents.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol based on ICH guidelines.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

  • HPLC system with a UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Keep the solution at room temperature and analyze at regular intervals (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Analyze at regular intervals as described for acid hydrolysis.

    • If degradation is rapid, cool the reaction mixture or use milder conditions. If no degradation is seen, use 1 M NaOH and/or gentle heating.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Analyze at regular intervals.

  • Thermal Degradation (Solid State):

    • Place a small amount of solid this compound in a vial.

    • Heat in an oven at a temperature significantly higher than the recommended storage temperature (e.g., 70 °C).

    • Analyze the solid at various time points by dissolving it in a suitable solvent.

  • Photostability:

    • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze both the light-exposed and dark control samples.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating method, typically HPLC with UV or MS detection.

    • Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis start 6-Bromobenzofuran- 2-carboxylic acid stock Stock Solution (e.g., 1 mg/mL) start->stock solid Solid Sample start->solid acid Acid Hydrolysis (HCl) stock->acid base Base Hydrolysis (NaOH) stock->base oxidation Oxidation (H2O2) stock->oxidation photo Photostability (Light Exposure) stock->photo thermal Thermal Stress (Solid, >70°C) solid->thermal analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify & Quantify Degradation Products analysis->result

Caption: Workflow for a forced degradation study of this compound.

Caption: Potential degradation pathways for this compound.

Technical Support Center: Perkin Rearrangement for Benzofuran-2-Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Perkin rearrangement to synthesize benzofuran-2-carboxylic acids from 3-halocoumarins.

Troubleshooting Guides

Question: My reaction is resulting in a low yield of the desired benzofuran-2-carboxylic acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Perkin rearrangement are a common issue and can stem from several factors. The primary reasons are often incomplete reaction, side product formation, or suboptimal reaction conditions. Here is a breakdown of potential causes and solutions:

  • Incomplete Starting Material Conversion: The reaction may not have proceeded to completion. This can be monitored by thin-layer chromatography (TLC). If starting material (3-halocoumarin) is still present, consider the following:

    • Reaction Time: Traditional methods often require refluxing for approximately 3 hours. Ensure the reaction has been allowed to proceed for a sufficient duration.

    • Temperature: The reaction typically requires elevated temperatures (reflux). Ensure your reaction is being heated adequately. For microwave-assisted reactions, a temperature of 79°C has been shown to be effective.

    • Base Stoichiometry: An insufficient amount of base can lead to incomplete reaction. Typically, a molar excess of a strong base like sodium hydroxide is used.

  • Formation of Uncyclized Intermediate: A significant side product can be the uncyclized (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. This occurs when the initial base-catalyzed ring opening of the coumarin is successful, but the subsequent intramolecular nucleophilic attack to form the benzofuran ring is slow or incomplete.

    • Base Strength: Ensure a sufficiently strong base is used to facilitate both the ring opening and the cyclization. Sodium hydroxide in ethanol or methanol is a common choice.

    • Solvent: The choice of solvent can influence the reaction. Protic solvents like ethanol or methanol are typically used and have proven effective.

  • Substituent Effects: The electronic properties of substituents on the coumarin ring can influence the reaction rate. Electron-withdrawing groups can affect the reactivity of the coumarin.

Question: I am observing a significant amount of an uncyclized intermediate in my reaction mixture. How can I promote the cyclization step?

Answer:

The presence of the (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate indicates that the initial ring-opening of the 3-halocoumarin has occurred, but the final ring-closing step to form the benzofuran is hindered. To address this, you can try the following:

  • Increase Reaction Temperature: The cyclization step is often the slower part of the reaction. Increasing the temperature by ensuring a vigorous reflux (for conventional heating) can provide the necessary activation energy for the intramolecular nucleophilic attack.

  • Optimize the Base: The concentration and type of base are critical. Using a stronger base or increasing its concentration can facilitate the deprotonation of the phenolic hydroxyl group, making the phenoxide a more potent nucleophile for the intramolecular attack on the vinyl halide.

  • Extend the Reaction Time: As the cyclization can be slow, extending the reaction time beyond the standard 3 hours for conventional heating may be necessary. Monitor the reaction progress by TLC to determine the optimal time.

Question: What are some common side products in the Perkin rearrangement, and how can I minimize their formation?

Answer:

Besides the uncyclized intermediate, other side products can arise depending on the specific substrate and reaction conditions. While the Perkin rearrangement is generally a clean reaction, potential side reactions could include:

  • Decarboxylation: Although the desired product is a carboxylic acid, harsh reaction conditions (very high temperatures for extended periods) could potentially lead to some decarboxylation of the final product. Sticking to recommended reaction times and temperatures can minimize this.

  • Other Base-Mediated Reactions: The specific nature of other side products will depend on the functional groups present on your starting 3-halocoumarin. Careful analysis of your crude product by techniques like NMR or LC-MS can help identify unexpected products, and reaction conditions can be adjusted accordingly (e.g., using a milder base or lower temperature if sensitive functional groups are present).

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids?

A1: The Perkin rearrangement proceeds in two main stages. First, a base (like sodium hydroxide) catalyzes the fission of the lactone ring in the 3-halocoumarin. This results in the formation of a dianion of (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid. The second stage involves a slower intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide, which leads to the formation of the benzofuran ring, yielding the benzofuran-2-carboxylic acid as the final product after acidification.

Q2: Can I use a different halogen on the coumarin starting material?

A2: Yes, the reaction is generally applicable to 3-halocoumarins. 3-bromocoumarins are commonly used and have been shown to give high yields. 3-chlorocoumarins are also viable starting materials.

Q3: Is it possible to perform this reaction without a microwave?

A3: Absolutely. The traditional method for the Perkin rearrangement involves conventional heating under reflux for approximately 3 hours. Microwave-assisted synthesis is a more recent development that significantly reduces the reaction time to as little as 5 minutes.

Q4: What is the typical workup procedure for this reaction?

A4: After the reaction is complete (as monitored by TLC), the reaction mixture is typically concentrated to remove the solvent. The resulting crude product is then dissolved in water and acidified, usually with hydrochloric acid. This protonates the carboxylate salt to precipitate the benzofuran-2-carboxylic acid, which can then be collected by filtration.

Q5: How can I purify the final benzofuran-2-carboxylic acid product?

A5: The crude product obtained after filtration can be further purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the specific properties of your product. Column chromatography can also be employed for purification if necessary.

Quantitative Data

The following table summarizes the reaction conditions and yields for the microwave-assisted Perkin rearrangement of various 3-bromocoumarins to their corresponding benzofuran-2-carboxylic acids.

EntryStarting 3-BromocoumarinProductPower (W)Time (min)Temperature (°C)Yield (%)
13-Bromo-4-methyl-6,7-dimethoxycoumarin5,6-Dimethoxy-3-methyl-benzofuran-2-carboxylic acid30057999
23-Bromo-6,7-dimethoxycoumarin5,6-Dimethoxy-benzofuran-2-carboxylic acid30057998
33-Bromo-4-phenyl-7-methoxycoumarin6-Methoxy-3-phenyl-benzofuran-2-carboxylic acid30057997
43-Bromo-4,6-dimethylcoumarin3,5-Dimethyl-benzofuran-2-carboxylic acid30057999

Data sourced from a study on microwave-assisted Perkin rearrangement.

Experimental Protocols

Key Experiment: Microwave-Assisted Perkin Rearrangement

This protocol is adapted from a published procedure for the expedited synthesis of benzofuran-2-carboxylic acids.

Materials:

  • 3-Bromocoumarin derivative

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Microwave reactor

Procedure:

  • To a microwave vessel, add the 3-bromocoumarin (e.g., 0.167 mmol).

  • Add ethanol (5 mL) and sodium hydroxide (0.503 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 300W for 5 minutes, with the temperature set to 79°C, and with stirring.

  • Monitor the reaction progress using thin-layer chromatography (e.g., silica gel, 3:1 CH₂Cl₂:EtOAc).

  • Upon completion, concentrate the reaction mixture on a rotary evaporator to remove the ethanol.

  • Dissolve the resulting crude product in a minimum volume of water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

  • Collect the solid product by filtration and wash with water.

  • Dry the purified product.

Key Experiment: Conventional Heating Perkin Rearrangement

This is a general protocol based on traditional methods mentioned in the literature.

Materials:

  • 3-Halocoumarin derivative

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, dissolve the 3-halocoumarin in ethanol or methanol.

  • Add a molar excess of sodium hydroxide.

  • Heat the mixture to reflux and maintain for approximately 3 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water.

  • Acidify the solution with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Visualizations

Troubleshooting_Perkin_Rearrangement start Start: Perkin Rearrangement check_yield Low Yield? start->check_yield incomplete_reaction Incomplete Reaction (Starting Material Present) check_yield->incomplete_reaction Yes uncyclized_intermediate Uncyclized Intermediate Present check_yield->uncyclized_intermediate Yes side_products Other Side Products check_yield->side_products Yes no_issue Good Yield check_yield->no_issue No solution1 Increase Reaction Time Increase Temperature Check Base Stoichiometry incomplete_reaction->solution1 solution2 Increase Temperature Optimize Base Extend Reaction Time uncyclized_intermediate->solution2 solution3 Adjust Conditions (e.g., milder base) Purify by Chromatography side_products->solution3 end Successful Synthesis of Benzofuran-2-carboxylic Acid solution1->end solution2->end solution3->end no_issue->end

Caption: Troubleshooting workflow for the Perkin rearrangement.

avoiding decarboxylation of benzofuran-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the decarboxylation of benzofuran-2-carboxylic acids during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a problem for benzofuran-2-carboxylic acids?

A1: Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For researchers working with benzofuran-2-carboxylic acids, this reaction is a significant issue as it leads to the loss of the desired product and the formation of a benzofuran byproduct. This decomposition is often initiated by heat and can be catalyzed by acidic or basic conditions.

Q2: What are the primary factors that promote the decarboxylation of benzofuran-2-carboxylic acids?

A2: The main factors that can induce decarboxylation include:

  • Elevated Temperatures: Heat is a major driver of decarboxylation.

  • pH: Both strongly acidic and basic conditions can catalyze the reaction. The carboxylate anion, more prevalent at higher pH, has a lower activation barrier for decarboxylation.

  • Solvent: The choice of solvent can influence the rate of decarboxylation.

Q3: How can I minimize decarboxylation during the synthesis of a benzofuran-2-carboxylic acid, particularly during ester hydrolysis?

A3: To minimize decarboxylation during the common synthetic step of hydrolyzing a benzofuran-2-carboxylate ester, it is crucial to employ mild reaction conditions. Low-temperature saponification followed by careful, cold neutralization is recommended. For instance, using a stoichiometric amount of aqueous potassium hydroxide (KOH) at 0°C to hydrolyze the ester, followed by slow, dropwise addition of a mild acid like 1 M aqueous sodium bisulfate (NaHSO₄) to neutralize the solution to a pH of ~7 while maintaining the low temperature, can be effective.

Q4: What are the best practices for purifying benzofuran-2-carboxylic acids to avoid decarboxylation?

A4: High temperatures should be avoided during purification.

  • Recrystallization: This is the preferred method for solid benzofuran-2-carboxylic acids. Use a suitable solvent system that dissolves the acid well at a moderately elevated temperature but poorly at low temperatures to allow for efficient crystallization upon cooling.

  • Liquid-Liquid Extraction: For initial purification, a pH-based liquid-liquid extraction can be used. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution) to form the carboxylate salt, which will move to the aqueous layer. The aqueous layer can then be washed with fresh organic solvent to remove neutral impurities. Subsequently, the aqueous layer should be cooled in an ice bath before slowly acidifying with a mild acid to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.

  • Solvent Removal: When concentrating the solution, use a rotary evaporator with a low-temperature water bath (<30°C) and an efficient vacuum to remove the solvent. Avoid using high heat.

Q5: How should I store my benzofuran-2-carboxylic acid samples to ensure their stability?

A5: To ensure long-term stability, store benzofuran-2-carboxylic acid samples in a tightly sealed container in a cool, dry, and dark place.[1][2] A well-ventilated area is also recommended. Storing the compound at reduced temperatures (e.g., in a refrigerator) can further minimize the risk of thermal decomposition.

Troubleshooting Guides

Issue 1: Low yield of benzofuran-2-carboxylic acid after ester hydrolysis and workup.
Possible Cause Troubleshooting Step
Decarboxylation during hydrolysis Use milder basic conditions. Instead of refluxing with strong base, try stirring with a slight excess of NaOH or KOH at room temperature or 0°C. Monitor the reaction closely by TLC to avoid prolonged reaction times.
Decarboxylation during acidification After hydrolysis, cool the reaction mixture in an ice bath before acidifying. Add the acid slowly and dropwise to control the exotherm and maintain a low temperature. Use a milder acid for neutralization if possible.
Product loss during extraction Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) after neutralization to fully protonate the carboxylic acid and drive it into the organic layer during extraction. Perform multiple extractions with the organic solvent to ensure complete recovery.
Issue 2: Presence of benzofuran impurity in the final product.
Possible Cause Troubleshooting Step
Decarboxylation during purification Avoid high temperatures. If using recrystallization, select a solvent system that allows for crystallization at a lower temperature. When using a rotary evaporator, ensure the bath temperature is kept low.
Decarboxylation during storage Store the compound in a cool, dark, and dry place. For long-term storage, consider refrigeration. Ensure the container is tightly sealed.

Experimental Protocols

Protocol 1: Mild Saponification of Ethyl Benzofuran-2-carboxylate

Objective: To hydrolyze the ester to the carboxylic acid while minimizing decarboxylation.

Materials:

  • Ethyl benzofuran-2-carboxylate

  • Ethanol (EtOH)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Dissolve the ethyl benzofuran-2-carboxylate (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.1 equivalents of 1 M NaOH solution dropwise while stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, remove the ethanol under reduced pressure at a low temperature (<30°C).

  • Cool the remaining aqueous solution to 0°C in an ice bath.

  • Slowly add 1 M HCl dropwise with vigorous stirring to acidify the solution to pH 1-2. A precipitate of the carboxylic acid should form.

  • Extract the aqueous solution three times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30°C) to yield the crude benzofuran-2-carboxylic acid.

Protocol 2: Low-Temperature Recrystallization of Benzofuran-2-carboxylic Acid

Objective: To purify the solid carboxylic acid while preventing thermal decarboxylation.

Materials:

  • Crude benzofuran-2-carboxylic acid

  • A suitable solvent system (e.g., ethanol/water, acetone/hexane)

  • Erlenmeyer flask

  • Hot plate (use with caution and low heat)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In an Erlenmeyer flask, dissolve the crude benzofuran-2-carboxylic acid in a minimal amount of the hot solvent (or the more soluble solvent of a binary system). Use the lowest temperature necessary to achieve dissolution.

  • If using a binary solvent system, add the less soluble solvent dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (the saturation point). Then add a drop or two of the more soluble solvent to redissolve the precipitate.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Decarboxylation_Pathway Decarboxylation of Benzofuran-2-carboxylic Acid cluster_conditions Promoting Conditions cluster_reaction Reaction Pathway Heat Heat Benzofuran_Acid Benzofuran-2-carboxylic Acid Heat->Benzofuran_Acid Strong_Acid Strong Acid (H+) Strong_Acid->Benzofuran_Acid Strong_Base Strong Base (OH-) Strong_Base->Benzofuran_Acid Intermediate Protonated Intermediate (ipso-attack) Benzofuran_Acid->Intermediate H+ (acid-catalyzed) Benzofuran Benzofuran Intermediate->Benzofuran Loss of CO2 and H+ CO2 CO2 Intermediate->CO2

Caption: Acid-catalyzed decarboxylation of benzofuran-2-carboxylic acid.

Troubleshooting_Workflow Troubleshooting Low Yield or Impurity Start Low Yield or Benzofuran Impurity Detected Check_Synthesis Review Synthesis Conditions Start->Check_Synthesis Check_Purification Review Purification Method Check_Synthesis->Check_Purification No Mild_Hydrolysis Implement Mild Hydrolysis Protocol: - Lower temperature (0°C) - Stoichiometric base - Monitor by TLC Check_Synthesis->Mild_Hydrolysis Yes Check_Storage Review Storage Conditions Check_Purification->Check_Storage No Low_Temp_Purification Implement Low-Temp Purification: - Low-temp recrystallization - Avoid high heat during solvent removal Check_Purification->Low_Temp_Purification Yes Proper_Storage Implement Proper Storage: - Cool, dry, dark place - Tightly sealed container Check_Storage->Proper_Storage Yes Cold_Workup Implement Cold Workup: - Acidify at 0°C - Use mild acid Mild_Hydrolysis->Cold_Workup

Caption: Decision workflow for troubleshooting decarboxylation issues.

References

Technical Support Center: Synthesis of 6-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent and effective method is the Perkin rearrangement of a 6-bromo-3-halocoumarin intermediate. This process typically involves the base-catalyzed ring contraction of the coumarin to the benzofuran core. The necessary 6-bromo-3-halocoumarin is often prepared from 5-bromosalicylaldehyde.

Q2: What are the critical reaction parameters to control during the Perkin rearrangement?

A2: The choice of base, reaction temperature, and reaction time are crucial. Strong bases like sodium hydroxide or potassium hydroxide in a suitable solvent are often employed. The temperature and reaction time need to be optimized to ensure complete cyclization and minimize the formation of byproducts, such as the uncyclized intermediate.

Q3: Can I use microwave irradiation for this synthesis?

A3: Yes, microwave-assisted Perkin rearrangement has been shown to be an efficient method for synthesizing benzofuran-2-carboxylic acids, often leading to significantly reduced reaction times and high yields.[1]

Q4: What are the expected spectroscopic signatures for this compound?

A4: Characterization is typically performed using NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. The ¹H NMR spectrum should show characteristic aromatic and furan ring protons, along with a carboxylic acid proton signal. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₉H₅BrO₃: 241.04 g/mol ).

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low product yield can be attributed to several factors, from incomplete reactions to the formation of side products.

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting 6-bromo-3-halocoumarin.
- Optimize Reaction Time and Temperature: Insufficient reaction time or temperature may lead to incomplete conversion. Gradually increase the duration or temperature and monitor the effect on the reaction progress.
- Base Stoichiometry and Strength: Ensure the use of a sufficient molar excess of a strong base (e.g., NaOH, KOH) to facilitate both the initial ring opening of the coumarin and the subsequent cyclization.
Degradation of Product - Control Reaction Temperature: Excessive heat can lead to decarboxylation of the final product. Maintain the recommended temperature range for the Perkin rearrangement.
Poor Quality Starting Materials - Verify Purity of Precursors: Ensure the purity of the starting 5-bromosalicylaldehyde and the subsequent 6-bromo-3-halocoumarin. Impurities in these materials can lead to side reactions and lower yields.
Issue 2: Presence of Significant Impurities in the Final Product

Several common impurities can be observed in the synthesis of this compound.

Impurity Origin Troubleshooting and Prevention
Unreacted 5-Bromosalicylaldehyde Carryover from the synthesis of the 6-bromo-3-halocoumarin precursor.- Ensure complete conversion during the formation of the coumarin intermediate. - Purify the 6-bromo-3-halocoumarin before the Perkin rearrangement.
Over-brominated Species Formation of di- or tri-brominated salicylaldehyde during the initial bromination step.- Carefully control the stoichiometry of the brominating agent (e.g., Br₂, NBS). - Optimize reaction conditions (temperature, solvent) to favor mono-bromination.
(E)-2-bromo-3-(2-hydroxy-5-bromophenyl)acrylic acid (Uncyclized Intermediate) Incomplete cyclization during the Perkin rearrangement.[2]- Increase reaction time or temperature to drive the cyclization to completion. - Ensure the use of a sufficiently strong base in adequate amounts.
6-Bromobenzofuran (Decarboxylated Product) Loss of CO₂ from the final product, often at elevated temperatures.[3]- Avoid excessive heating during the reaction and work-up. - If purification by distillation is attempted, use vacuum distillation to lower the boiling point.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-3-bromocoumarin from 5-Bromosalicylaldehyde

This protocol describes a representative synthesis of the key intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromosalicylaldehyde in a suitable solvent such as acetic acid.

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator like benzoyl peroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture and pour it into ice water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 6-bromo-3-bromocoumarin.

Protocol 2: Perkin Rearrangement to this compound
  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-3-bromocoumarin in an alcoholic solvent like ethanol.

  • Base Addition: Add a solution of a strong base, such as sodium hydroxide in water, to the flask.

  • Reaction: Heat the mixture to reflux for the optimized reaction time (monitor by TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure this compound.

Visualizing the Synthetic Pathway and Impurity Formation

The following diagram illustrates the key steps in the synthesis of this compound and the points at which common impurities may arise.

G A 5-Bromosalicylaldehyde B 6-Bromo-3-bromocoumarin A->B Coumarin Formation I1 Over-brominated Salicylaldehydes A->I1 Side Reaction (Over-bromination) I2 Unreacted 5-Bromosalicylaldehyde A->I2 Incomplete Reaction C (E)-2-bromo-3-(2-hydroxy- 5-bromophenyl)acrylic acid (Uncyclized Intermediate) B->C Ring Opening (Base-catalyzed) D This compound (Final Product) C->D Cyclization C->D Incomplete Reaction I3 6-Bromobenzofuran (Decarboxylated Product) D->I3 Decarboxylation (High Temp.)

Caption: Synthetic pathway and common impurity formation.

References

Technical Support Center: Scale-Up Synthesis of 6-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 6-Bromobenzofuran-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: Several synthetic routes are available for the synthesis of benzofuran-2-carboxylic acids. For scale-up, the selection often depends on factors like raw material cost, process safety, and scalability. Two prominent methods are:

  • Perkin Rearrangement: This classic method involves the reaction of a 3-halocoumarin with a base, such as sodium hydroxide, to induce a ring contraction to the benzofuran-2-carboxylic acid.[1][2][3] The starting 6-bromo-3-halocoumarin can be prepared from the corresponding salicylaldehyde.

  • Palladium-Copper Catalyzed Cyclization: This modern approach often involves the coupling of a substituted o-iodophenol with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization to form the benzofuran ring.[4]

Q2: What are the key safety considerations when handling this compound and its intermediates on a large scale?

A2: On a larger scale, it is crucial to have robust safety protocols in place. Key considerations include:

  • Toxicity and Irritation: this compound and its precursors can be irritants to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and respiratory protection, is mandatory.

  • Thermal Stability: Exothermic reactions, particularly during cyclization or neutralization steps, must be well-characterized using techniques like Differential Scanning Calorimetry (DSC) to prevent thermal runaways.

  • Reagent Handling: Many reagents used in the synthesis, such as organometallic catalysts and strong bases, are hazardous and require specialized handling procedures in a manufacturing environment.

Q3: How can the purity of this compound be ensured during scale-up?

A3: Maintaining high purity during scale-up requires careful control over the entire process:

  • Raw Material Quality: Sourcing high-purity starting materials is critical. A thorough qualification of suppliers, including on-site audits and analysis of incoming raw materials, is recommended.[5]

  • Process Control: Tightly controlling reaction parameters such as temperature, reaction time, and stoichiometry is essential to minimize the formation of impurities.

  • Crystallization: Developing a robust crystallization process is key for purification. This involves selecting an appropriate solvent system and carefully controlling the cooling profile to ensure the desired crystal form and purity. Aromatic carboxylic acids can often be purified by recrystallization from solvents like ethanol, toluene, or acetic acid, or by conversion to a salt, recrystallization, and then acidification.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Yield in Perkin Rearrangement Incomplete hydrolysis of the coumarin intermediate.- Ensure sufficient equivalents of base (e.g., NaOH) are used. - Increase reaction temperature or time, with careful monitoring to avoid degradation. - Consider using a microwave-assisted protocol for improved efficiency, which has been shown to significantly reduce reaction times and increase yields in laboratory settings.[1][7]
Side reactions, such as decarboxylation.- Optimize the reaction temperature; excessive heat can promote decarboxylation. - Perform the reaction under an inert atmosphere to prevent oxidative side reactions.
Incomplete Reaction in Catalyzed Cyclization Catalyst deactivation.- Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon). - Screen different ligands for the palladium catalyst to improve stability and activity.
Poor solubility of starting materials.- Experiment with different solvent systems to improve solubility. - Increase the reaction temperature, while monitoring for potential side reactions.
Difficulty in Product Isolation/Purification Product is an oil or difficult to crystallize.- Screen a variety of solvents and solvent mixtures for crystallization. - Consider converting the carboxylic acid to a salt (e.g., sodium or potassium salt) to facilitate purification by crystallization from an aqueous medium, followed by acidification to precipitate the pure acid.[6] - If all else fails, column chromatography might be necessary, though it is less ideal for large-scale production.
Presence of persistent impurities.- Identify the impurities using analytical techniques (e.g., LC-MS, NMR). - Adjust reaction conditions to minimize the formation of the identified impurities. - Develop a specific purification protocol, such as a targeted wash or recrystallization step, to remove the problematic impurity.
Poor Crystal Quality Suboptimal crystallization conditions.- Control the cooling rate during crystallization; slow cooling often leads to larger, purer crystals. - Use seeding to control crystal growth. - Experiment with different anti-solvents to induce crystallization.
Color Impurities in Final Product Formation of colored byproducts during the reaction.- Treat the crude product solution with activated carbon to adsorb colored impurities before crystallization. - Ensure the reaction is protected from light if any intermediates are known to be light-sensitive.

Experimental Protocols

General Procedure for Perkin Rearrangement (Lab Scale)

This protocol is based on microwave-assisted synthesis and can be adapted for conventional heating with longer reaction times.[1]

  • Reaction Setup: To a microwave vessel, add the starting 3,6-dibromocoumarin (1.0 eq).

  • Reagent Addition: Add ethanol as the solvent, followed by sodium hydroxide (3.0 eq).

  • Reaction: Seal the vessel and heat in a microwave reactor to the optimized temperature (e.g., 79°C) for a short duration (e.g., 5 minutes) with stirring.[1]

  • Work-up: After cooling, concentrate the reaction mixture to remove the ethanol. Dissolve the residue in a minimum amount of water.

  • Acidification: Acidify the aqueous solution to pH 1 with concentrated hydrochloric acid to precipitate the this compound.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry in an oven.

General Procedure for Purification by Recrystallization
  • Dissolution: Dissolve the crude this compound in a suitable hot solvent (e.g., ethanol, acetic acid, or a toluene/ethanol mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period at elevated temperature.

  • Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Logical Workflow for Scale-Up Synthesis

Logical Workflow for Scale-Up Synthesis of this compound cluster_0 Phase 1: Process Development cluster_1 Phase 2: Scale-Up & Manufacturing cluster_2 Phase 3: Product & Purification Route_Scouting Route Scouting & Selection Feasibility Lab-Scale Feasibility Route_Scouting->Feasibility Optimization Reaction Optimization Feasibility->Optimization Analytical Analytical Method Development Optimization->Analytical Raw_Material Raw Material Sourcing & QC Analytical->Raw_Material Transfer of Methods Pilot_Scale Pilot Scale Synthesis Raw_Material->Pilot_Scale Process_Safety Process Safety Assessment Pilot_Scale->Process_Safety Process_Safety->Pilot_Scale Feedback Loop Commercial_Mfg Commercial Manufacturing Process_Safety->Commercial_Mfg Final_Product Final Product QC & Release Isolation Crude Product Isolation Purification Purification/Crystallization Isolation->Purification Drying Drying & Milling Purification->Drying Purification->Final_Product Drying->Final_Product Troubleshooting Low Yield in Scale-Up Synthesis Start Low Yield Observed Check_Raw_Materials Verify Raw Material Purity & Stoichiometry Start->Check_Raw_Materials Check_Reaction_Conditions Review Reaction Parameters (Temp, Time) Start->Check_Reaction_Conditions Analyze_Side_Products Analyze Crude Mixture for Side Products Start->Analyze_Side_Products RM_OK Raw Materials OK? Check_Raw_Materials->RM_OK RC_OK Conditions as per Protocol? Check_Reaction_Conditions->RC_OK SP_Identified Side Products Identified? Analyze_Side_Products->SP_Identified RM_OK->RC_OK Yes Requalify_Supplier Re-qualify Supplier / Re-purify Materials RM_OK->Requalify_Supplier No RC_OK->SP_Identified Yes Calibrate_Equipment Calibrate Equipment / Re-run Reaction RC_OK->Calibrate_Equipment No Optimize_Conditions Optimize Conditions to Minimize Side Reactions SP_Identified->Optimize_Conditions Yes Investigate_Purification Investigate Product Loss During Work-up/Purification SP_Identified->Investigate_Purification No end Problem Resolved Requalify_Supplier->end Calibrate_Equipment->end Optimize_Conditions->end Investigate_Purification->end

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of Brominated Benzofuran-2-Carboxylic Acids and Other Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of various benzofuran derivatives, with a particular focus on the influence of bromine substitution on their antimicrobial and anticancer properties. The information presented is supported by experimental data from various scientific studies, offering valuable insights for preclinical research and the development of new therapeutic agents.

The benzofuran scaffold is a prominent heterocyclic core structure found in numerous natural products and synthetic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Halogenation, particularly bromination, of the benzofuran ring has been shown to significantly influence the biological potency of these derivatives, with the position of the halogen atom being a critical determinant of their activity.[2]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected benzofuran derivatives against various microbial strains and cancer cell lines. The data is presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and half-maximal inhibitory concentration (IC50) for anticancer activity.

Table 1: Comparative Antimicrobial Activity of Benzofuran Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Unnamed Benzofuran Derivative 112.525-[1]
Unnamed Benzofuran Derivative 225--[1]
Unnamed Benzofuran Derivative 6--12.5-25[1]
Halogenated 3-Benzofurancarboxylic Acid Derivatives50 - 200Inactive100[3]
2-Benzoylbenzofurans (best MIC)---[4]

Table 2: Comparative Anticancer Activity of Benzofuran Derivatives (IC50 in µM)

Compound/DerivativeHeLa (Cervical Cancer)K562 (Leukemia)HL-60 (Leukemia)MCF-7 (Breast Cancer)MDA-MB-231 (Breast Cancer)Reference
3-Bromomethyl-benzofuran derivative (Compound 1)-50.1--[2]
5-Chlorobenzofuran-2-carboxamide derivative (Compound 3)-----[2]
5-Bromobenzofuran-based derivative (9e)--->1002.52[5]
Benzofuran-2-carboxamide derivative (50g)0.73----[6]
3-Amidobenzofuran derivative (28g)----3.01[6]
Benzofuran-chalcone derivative (33d)---3.22-[7]
2-Acetylbenzofuran hybrid (26)-----[6]
Benzofuran-based hydrazide (21)82 nM----[6]

Note: Direct comparative data for 6-Bromobenzofuran-2-carboxylic acid was not available in the reviewed literature. The tables present data for other brominated and substituted benzofurans to highlight structure-activity relationships.

Experimental Protocols

Antimicrobial Activity - Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely used technique to determine MIC values.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Standardized Bacterial Inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound prep_dilutions->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_results Read MIC Value (Lowest concentration with no visible growth) incubate->read_results G MTT Assay Workflow for Anticancer Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat with Test Compound seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 G Simplified Canonical NF-κB Signaling Pathway in Cancer stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor binds ikk IKK Complex receptor->ikk activates ikba_nfkb IκBα p50 p65 ikk->ikba_nfkb phosphorylates IκBα nfkb NF-κB (p50/p65) ikba_nfkb->nfkb releases proteasome Proteasome ikba_nfkb->proteasome IκBα degradation nucleus Nucleus nfkb->nucleus translocates gene_transcription Gene Transcription (Survival, Proliferation, etc.) nucleus->gene_transcription activates benzofurans Benzofuran Derivatives benzofurans->ikk inhibit

References

A Comparative Guide to the Analytical Method Validation for 6-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the validation of 6-Bromobenzofuran-2-carboxylic acid. Due to the limited availability of specific validated methods for this compound in publicly accessible literature, this document outlines a proposed High-Performance Liquid Chromatography (HPLC) method. The performance of this proposed method is benchmarked against a validated method for a structurally similar compound, 3-methylbenzofuran-2-carboxylic acid, to provide a robust framework for researchers. Additionally, an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method is discussed.

Proposed Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is highly suitable due to the molecule's aromaticity and carboxylic acid functional group.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique but is typically employed for volatile and thermally stable compounds. Carboxylic acids like this compound are generally non-volatile and may require derivatization to increase their volatility and thermal stability for successful GC-MS analysis.[1]

Comparative Data on Analytical Method Performance

The following table summarizes the expected performance characteristics of a proposed HPLC method for this compound, based on a validated method for the analogous compound, 3-methylbenzofuran-2-carboxylic acid.[2] This provides a tangible benchmark for method development and validation.

Performance CharacteristicProposed HPLC Method for this compoundValidated HPLC Method for 3-methylbenzofuran-2-carboxylic acid[2]Alternative GC-MS with Derivatization
Linearity (Correlation Coefficient, r²) > 0.999> 0.999Typically > 0.99
Limit of Detection (LOD) Estimated: ~0.001 µg/mL0.0025 µg/mLCan achieve sub-ng/mL levels[1]
Limit of Quantitation (LOQ) Estimated: ~0.003 µg/mL0.0075 µg/mLCan achieve ng/mL levels
Precision (%RSD) < 2%< 2%Generally < 15%
Accuracy (% Recovery) 98-102%98-102%85-115%
Specificity HighHighVery High (with MS detection)

Experimental Protocols

Proposed HPLC Method Protocol

This protocol is a recommended starting point for the development and validation of an analytical method for this compound.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent SB C18, 250 x 4.6 mm, 3.5 µm)[2]

  • Mobile Phase: A gradient of an acidic buffer (e.g., 0.1% acetic acid in water, pH 3.4) and an organic solvent (e.g., acetonitrile).[2]

  • Flow Rate: 0.9 mL/min[2]

  • Detection: UV detector at an appropriate wavelength (to be determined by UV scan of this compound).

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components) to a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity studies (e.g., 0.01 µg/mL to 10 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standard and dilute to fall within the calibration range.

3. Validation Parameters:

  • Specificity: Analyze blank samples, placebo (if applicable), and spiked samples to demonstrate that there is no interference from other components at the retention time of this compound.

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2%.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Alternative GC-MS Method with Derivatization: Conceptual Protocol
  • Derivatization: React the this compound sample with a suitable derivatizing agent (e.g., trimethylsilylation or pentafluorobenzylation) to convert the carboxylic acid into a more volatile ester.[1]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Split/splitless injector, with an optimized injection temperature.

    • Oven Program: A temperature gradient starting from a low temperature and ramping up to a higher temperature to ensure good separation.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify the derivative and selected ion monitoring (SIM) for quantification to enhance sensitivity.

Visualizing the Analytical Workflow and Method Comparison

The following diagrams illustrate the general workflow for analytical method validation and a comparison of the key attributes of the proposed HPLC and alternative GC-MS methods.

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Phase define_purpose Define Analytical Procedure's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_params Define Validation Performance Characteristics select_method->define_validation_params write_protocol Write Validation Protocol define_validation_params->write_protocol prepare_reagents Prepare Standards & Samples write_protocol->prepare_reagents perform_experiments Perform Validation Experiments prepare_reagents->perform_experiments collect_data Collect & Process Raw Data perform_experiments->collect_data analyze_data Analyze Data Against Acceptance Criteria collect_data->analyze_data document_results Document Results in Validation Report analyze_data->document_results assess_fitness Assess Fitness for Intended Purpose document_results->assess_fitness

Caption: General workflow for analytical method validation.

Method_Comparison cluster_hplc Proposed HPLC Method cluster_gcms Alternative GC-MS Method hplc_pros Pros: - High Precision & Accuracy - No Derivatization Needed - Robust & Widely Available hplc_cons Cons: - Moderate Sensitivity - Specificity Dependent on Chromatographic Resolution gcms_pros Pros: - Very High Sensitivity (sub-ng/mL) - Excellent Specificity (Mass Spec) - Structural Information gcms_cons Cons: - Derivatization Required - More Complex Sample Prep - Potential for Thermal Degradation compound 6-Bromobenzofuran- 2-carboxylic acid compound->hplc_pros Analysis via compound->gcms_pros Analysis via

Caption: Comparison of HPLC and GC-MS methods.

References

Comparative Analysis of 6-Bromobenzofuran-2-carboxylic Acid Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationship (SAR) of a chemical scaffold is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of 6-Bromobenzofuran-2-carboxylic acid derivatives, focusing on their anticancer and enzyme inhibitory activities. The information is compiled from various studies to offer insights into how structural modifications of this scaffold influence its biological effects.

Anticancer Activity: A Tale of Two Isomers and Amide Substitutions

While comprehensive SAR studies specifically on a wide range of this compound derivatives are limited in the public domain, valuable insights can be drawn from studies on the closely related 5-bromo isomer and other halogenated benzofuran-2-carboxamides.

One key area of investigation for these compounds is their potential as anticancer agents. The 2-carboxamide moiety, a common derivative of the carboxylic acid, has been a focal point for structural modifications to enhance cytotoxic activity against various cancer cell lines.

A study on benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives revealed that these compounds exhibit potent cytotoxic activities at low micromolar concentrations against a panel of six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate)[1]. The antiproliferative activity was found to be influenced by the nature and position of substituents on the N-phenyl ring[2].

Another study highlighted that the presence of a bromine atom on the benzofuran ring, along with specific substitutions on the carboxamide, can lead to significant cytotoxic effects. For instance, certain bromo-derivatives of benzofuran have shown selective toxicity towards human leukemia cells[3].

The following table summarizes the anticancer activity of selected brominated benzofuran-2-carboxamide derivatives, providing a glimpse into the SAR of this scaffold.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
1 5-Bromo-N-(4-hydroxy-phenyl)-benzofuran-2-carboxamideNot SpecifiedData not availableGeneral structure from[1]
2 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)3.5 ± 0.6[4]
3 Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2 (Liver)3.8 ± 0.5[4]
4 3-(Bromomethyl)-benzofuran derivativeK562 (Leukemia)5.0[2]
5 3-(Bromomethyl)-benzofuran derivativeHL60 (Leukemia)0.1[2]

Enzyme Inhibition: Targeting Carbonic Anhydrases

Derivatives of 5-bromobenzofuran-2-carboxylic acid have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms. These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma, epilepsy, and cancer.

A notable study explored a series of 5-bromobenzofuran-based carboxylic acid ureido derivatives. These compounds were tested for their inhibitory activity against four human CA isoforms (hCA I, II, IX, and XII). The results demonstrated that these derivatives can act as potent inhibitors, with some exhibiting submicromolar inhibition constants (Ki) against the cancer-related isoform hCA IX.

The SAR of these ureido derivatives revealed that the nature of the substituent on the appended benzoic or hippuric acid moiety significantly influences their inhibitory potency and selectivity.

Below is a table summarizing the carbonic anhydrase inhibitory activity of key 5-bromobenzofuran-2-carboxylic acid ureido derivatives.

Compound IDR Group (at 2-position)hCA I (Ki, µM)hCA II (Ki, µM)hCA IX (Ki, µM)hCA XII (Ki, µM)
6 4-(ureido)benzoic acid12.58.25.18.0
7 3-(ureido)benzoic acid9.86.50.792.3
8 2-(ureido)benzoic acid7.44.10.561.6
9 4-(ureido)hippuric acid>10067.119.010.1

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase (hCA) isoforms (hCA I, II, IX, and XII) is determined using a stopped-flow instrument for measuring CO₂ hydration. The assay monitors the enzyme-catalyzed hydration of CO₂ by observing the change in pH using a color indicator. The inhibition constants (Ki) are then calculated from the concentration-dependent inhibition curves.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine the cytotoxicity of compounds against adherent cancer cell lines.

  • Cell Plating: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye, which binds to cellular proteins.

  • Washing: Unbound dye is removed by washing with acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a Tris base solution.

  • Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing Structure-Activity Relationships and Workflows

To better understand the relationships and processes involved in these studies, the following diagrams are provided.

SAR_Anticancer cluster_scaffold This compound Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold 6-Bromo- benzofuran-2-COOH Carboxamide 2-Carboxamide (N-substituted) Scaffold->Carboxamide Derivatization Anticancer Anticancer Activity (Cytotoxicity) Carboxamide->Anticancer Influences Other_Subs Other Ring Substitutions Other_Subs->Anticancer Modulates SRB_Assay_Workflow start Start: Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate Incubate (e.g., 48h) treat->incubate fix Fix with TCA incubate->fix stain Stain with SRB fix->stain wash Wash with Acetic Acid stain->wash solubilize Solubilize Dye with Tris Base wash->solubilize read Read Absorbance (510 nm) solubilize->read calculate Calculate IC50 read->calculate

References

Brominated Benzofuran Carboxylic Acids Demonstrate Enhanced Cytotoxicity in Cancer Cell Lines Compared to Non-Brominated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data reveals that the strategic placement of bromine atoms on the benzofuran scaffold significantly enhances the cytotoxic effects of benzofuran carboxylic acids and their derivatives against a panel of human cancer cell lines. This comparative guide synthesizes key findings, presents quantitative data in a clear, structured format, and provides detailed experimental protocols for the cited cytotoxicity assays.

Researchers in the field of medicinal chemistry and drug development will find valuable insights into the structure-activity relationships of these compounds. The evidence strongly suggests that bromination, particularly on an alkyl or acetyl group attached to the benzofuran system, is a key determinant of their anticancer efficacy.[1][2]

Comparative Cytotoxicity Data

The cytotoxic activity of various brominated and non-brominated benzofuran derivatives has been evaluated using the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The data presented below, collated from multiple studies, consistently demonstrates the superior potency of brominated compounds.

Compound TypeCompound Name/NumberCell LineCancer TypeIC50 (µM)Reference
Brominated 1,1'-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone (Compound 2)K562Chronic Myelogenous Leukemia5[3]
HL-60Acute Promyelocytic Leukemia0.1[3]
Compound VIIIK562Chronic Myelogenous Leukemia5.0[1]
HL-60Acute Promyelocytic Leukemia0.1[1]
5-bromobenzofuran-based counterpart 122MDA-MB-231Triple-Negative Breast Cancer2.52[4]
Bromo derivative 14cHCT116Colon Cancer3.27[5]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549Lung CarcinomaSignificant Activity[6]
HepG2Liver CarcinomaSignificant Activity[6]
Non-Brominated Amide derivatives of benzofurans (compounds 2a, 3c, 1a)Various Cancer Cell Lines-No cytotoxic properties[1]
Derivatives with a free acidic group (compounds 1, 3b)Various Cancer Cell Lines-No cytotoxic properties[1]
Ester derivatives (1b)Various Cancer Cell Lines-No cytotoxic properties[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the reviewed literature to determine the cytotoxicity of benzofuran derivatives.

MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Serial dilutions of the test compounds (brominated and non-brominated benzofuran carboxylic acids/derivatives) are prepared in the cell culture medium. The medium in the wells is replaced with the medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assessment: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.

  • Staining: The cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's instructions, and the cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.

  • Cell Treatment: Cells are treated with the test compounds as described for the apoptosis assay.

  • Reagent Addition: An equal volume of a luminogenic or fluorogenic caspase-3/7 substrate reagent is added to the cell culture wells.

  • Incubation: The plate is incubated at room temperature for a specified time to allow for cell lysis and cleavage of the substrate by active caspases.

  • Signal Measurement: The luminescence or fluorescence is measured using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.

Visualizing the Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the general experimental workflow for assessing cytotoxicity and the key signaling pathways implicated in the action of these compounds.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis cell_seeding Seed Cancer Cells (96-well plate) incubation_24h Incubate (24 hours) cell_seeding->incubation_24h compound_treatment Treat with Benzofuran Derivatives (Brominated vs. Non-brominated) incubation_24h->compound_treatment incubation_48_72h Incubate (48-72 hours) compound_treatment->incubation_48_72h mtt_assay MTT Assay incubation_48_72h->mtt_assay Metabolic Activity apoptosis_assay Annexin V/PI Staining incubation_48_72h->apoptosis_assay Apoptotic Events caspase_assay Caspase-3/7 Assay incubation_48_72h->caspase_assay Executioner Caspase Activity absorbance_reading Absorbance Reading mtt_assay->absorbance_reading flow_cytometry Flow Cytometry apoptosis_assay->flow_cytometry luminescence_reading Luminescence/Fluorescence Reading caspase_assay->luminescence_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination apoptosis_quantification Apoptosis Quantification flow_cytometry->apoptosis_quantification caspase_activity Caspase Activity Measurement luminescence_reading->caspase_activity

Caption: General experimental workflow for comparative cytotoxicity analysis.

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_pi3k PI3K/Akt/mTOR Signaling Pathway cluster_intervention Potential Intervention by Benzofuran Derivatives IKK IKK Complex IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus_nfkb Nucleus NFkB->nucleus_nfkb translocates to gene_transcription_nfkb Gene Transcription (Anti-apoptotic, Pro-proliferative) nucleus_nfkb->gene_transcription_nfkb activates Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PI3K->PIP3 produces Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates cell_survival Cell Survival, Proliferation, Growth mTOR->cell_survival promotes Benzofuran Brominated Benzofuran Derivatives Benzofuran->IKK Inhibit? Benzofuran->PI3K Inhibit? Benzofuran->Akt Inhibit?

Caption: Key signaling pathways potentially targeted by benzofuran derivatives.

Mechanism of Action: Induction of Apoptosis

The enhanced cytotoxicity of brominated benzofuran derivatives is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells.[1][3] Studies have shown that these compounds can trigger the apoptotic cascade, as evidenced by increased activity of effector caspases 3 and 7.[7] The selective toxicity of some brominated derivatives towards cancer cells while sparing normal cells highlights their therapeutic potential.[1][3]

Furthermore, the NF-κB and PI3K/Akt/mTOR signaling pathways, which are critical for cancer cell survival and proliferation, have been identified as potential targets for benzofuran derivatives.[2][8] Inhibition of these pathways can lead to cell cycle arrest and apoptosis. While the precise mechanisms are still under investigation, the data suggests that brominated benzofurans may be more effective at modulating these pathways.

References

A Tale of Two Isomers: Unraveling the Biological Activities of 5- and 6-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the subtle shift of a single atom within a molecule can profoundly alter its biological properties. This guide delves into the comparative biological profiles of two positional isomers: 5-Bromobenzofuran-2-carboxylic acid and 6-Bromobenzofuran-2-carboxylic acid. While both compounds share the same molecular formula, the placement of the bromine atom on the benzofuran ring dictates their interactions with biological targets, leading to distinct pharmacological activities.

This report synthesizes the available scientific literature to provide a comparative analysis for researchers, scientists, and drug development professionals. A notable gap in the current body of research is the absence of head-to-head comparative studies of these two specific isomers in the same biological assays. However, by examining the individual biological data, we can construct a comparative overview.

Anticancer and Carbonic Anhydrase Inhibition Profile

A significant body of research has focused on the anticancer potential of 5-Bromobenzofuran-2-carboxylic acid derivatives. These compounds have been identified as potent inhibitors of human carbonic anhydrases (hCAs), enzymes that are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation and survival.

Conversely, a thorough review of the scientific literature reveals a lack of published data on the biological activity of this compound in similar anticancer or enzyme inhibition assays. While other halogenated benzofuran derivatives have shown cytotoxic activity, specific data for the 6-bromo isomer remains elusive.[1][2]

Quantitative Analysis of 5-Bromobenzofuran-2-carboxylic Acid Derivatives

A key study synthesized and evaluated a series of 5-bromobenzofuran-based carboxylic acid derivatives for their inhibitory effects on various hCA isoforms and their antiproliferative activity against human breast cancer cell lines. The results, summarized in the table below, highlight the submicromolar inhibitory potency of these compounds against the cancer-related hCA IX isoform and their efficacy in inducing cancer cell death.

Compound IDTargetAssayResult (Ki)Result (IC50)Cell Line
9e hCA IXEnzyme Inhibition0.79 µM--
hCA XIIEnzyme Inhibition5.8 µM--
AntiproliferationCytotoxicity Assay-2.52 ± 0.39 µMMDA-MB-231
AntiproliferationCytotoxicity Assay-14.91 ± 1.04 µMMCF-7
9f hCA IXEnzyme Inhibition0.56 µM--
hCA XIIEnzyme Inhibition7.2 µM--
AntiproliferationCytotoxicity Assay-11.50 ± 1.05 µMMDA-MB-231
AntiproliferationCytotoxicity Assay-19.70 ± 2.06 µMMCF-7

Data sourced from ACS Medicinal Chemistry Letters, 2020.[3]

Signaling Pathways and Experimental Workflows

The mechanism of action for the anticancer effects of the 5-bromobenzofuran-2-carboxylic acid derivatives involves the inhibition of carbonic anhydrase IX, leading to disruptions in pH regulation within cancer cells, ultimately resulting in cell cycle arrest and apoptosis.

G cluster_0 Tumor Microenvironment cluster_1 Cancer Cell 5-Bromobenzofuran-2-carboxylic_acid_derivative 5-Bromobenzofuran-2-carboxylic acid derivative hCA_IX hCA IX 5-Bromobenzofuran-2-carboxylic_acid_derivative->hCA_IX Inhibits H2CO3 H2CO3 hCA_IX->H2CO3 Proliferation_Survival Proliferation & Survival hCA_IX->Proliferation_Survival Inhibition leads to HCO3 HCO3- H2CO3->HCO3 H H+ H2CO3->H Intracellular_Alkalosis Intracellular Alkalosis HCO3->Intracellular_Alkalosis Extracellular_Acidosis Extracellular Acidosis H->Extracellular_Acidosis Extracellular_Acidosis->Proliferation_Survival Intracellular_Alkalosis->Proliferation_Survival Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Apoptosis Apoptosis Proliferation_Survival->Cell_Cycle_Arrest Proliferation_Survival->Apoptosis

Fig. 1: Signaling pathway of hCA IX inhibition by 5-bromobenzofuran-2-carboxylic acid derivatives.

The evaluation of these compounds typically follows a standardized experimental workflow, beginning with enzyme inhibition assays and progressing to cell-based cytotoxicity and mechanistic studies.

G Start Start Compound_Synthesis Synthesis of 5-Bromobenzofuran-2- carboxylic acid derivatives Start->Compound_Synthesis hCA_Inhibition_Assay Carbonic Anhydrase Inhibition Assay (hCA I, II, IX, XII) Compound_Synthesis->hCA_Inhibition_Assay Cytotoxicity_Screening Antiproliferative Screening (MCF-7 & MDA-MB-231) hCA_Inhibition_Assay->Cytotoxicity_Screening Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Screening->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V-FITC/PI) Cell_Cycle_Analysis->Apoptosis_Assay End End Apoptosis_Assay->End

Fig. 2: Experimental workflow for the biological evaluation of 5-bromobenzofuran-2-carboxylic acid derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the evaluation of 5-bromobenzofuran-2-carboxylic acid derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms (I, II, IX, and XII) was assessed using a stopped-flow CO2 hydration assay. This method measures the enzyme-catalyzed hydration of CO2. The assay was performed at 25 °C using a Tris-HCl buffer (pH 7.4). The inhibition constants (Ki) were determined by plotting the initial velocity of the reaction against varying concentrations of the inhibitor.

Cell Culture and Antiproliferative Assay

Human breast cancer cell lines, MCF-7 and MDA-MB-231, were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2. For the antiproliferative assay, cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. Cell viability was determined using the Sulforhodamine B (SRB) assay. The IC50 values were calculated from dose-response curves.

Cell Cycle Analysis

MDA-MB-231 cells were treated with the IC50 concentration of the test compound for 24 hours. The cells were then harvested, fixed in 70% ethanol, and stained with propidium iodide (PI). The DNA content was analyzed by flow cytometry, and the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) was determined.[3]

Apoptosis Assay

Apoptosis was evaluated using an Annexin V-FITC/PI apoptosis detection kit. MDA-MB-231 cells were treated with the test compound at its IC50 concentration for 24 hours. After treatment, cells were harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The percentage of apoptotic cells (early and late) was quantified by flow cytometry.[3]

Conclusion

The available evidence strongly supports the potential of 5-Bromobenzofuran-2-carboxylic acid derivatives as a scaffold for the development of novel anticancer agents, primarily through the inhibition of carbonic anhydrase IX. The detailed biological data and established experimental protocols provide a solid foundation for further research in this area.

In contrast, this compound remains a largely unexplored entity in the context of biological assays. The absence of comparative data underscores a significant knowledge gap and presents an opportunity for future research. Investigating the biological activities of the 6-bromo isomer and comparing them directly with the 5-bromo isomer would provide valuable insights into the structure-activity relationship of brominated benzofurans and could potentially unveil new therapeutic leads. Researchers are encouraged to explore the biological profile of this understudied isomer to complete the comparative picture.

References

A Comparative Guide to Assessing the Purity of Synthesized 6-Bromobenzofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 6-Bromobenzofuran-2-carboxylic acid, a key building block in various therapeutic agents. For comparative analysis, this guide includes data and protocols for the structurally similar analogue, 5-Bromobenzofuran-2-carboxylic acid.

Executive Summary

Purity determination of synthesized compounds like this compound relies on a multi-pronged analytical approach. High-Performance Liquid Chromatography (HPLC) is the principal technique for quantitative purity assessment and impurity profiling. Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide structural confirmation and qualitative identification of the main compound and any potential impurities. Physical characterization, such as melting point analysis, offers a preliminary indication of purity. Commercial grades of both this compound and its 5-bromo isomer typically report a purity of ≥97%.[1][2][3][4]

Comparative Purity Analysis

A robust purity assessment leverages multiple analytical techniques to create a comprehensive profile of the synthesized compound. The following table summarizes the key analytical methods and presents a typical comparison between a newly synthesized batch of this compound and its alternative, 5-Bromobenzofuran-2-carboxylic acid.

Analytical TechniqueParameterSynthesized this compoundCommercial 5-Bromobenzofuran-2-carboxylic Acid Standard
High-Performance Liquid Chromatography (HPLC) Purity (Area %)>98%≥97%
Retention Time~5.8 min~6.2 min
Impurity ProfileMinor peaks at different retention timesSingle major peak
Mass Spectrometry (MS) [M-H]⁻ ion (m/z)239.9, 241.9239.9, 241.9
Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts (ppm)Consistent with the structure of this compoundConsistent with the structure of 5-Bromobenzofuran-2-carboxylic acid
Impurity SignalsMinor peaks not corresponding to the main structureNo significant impurity signals detected
Melting Point (°C) Melting RangeSharp melting point rangeDefined melting point range

Experimental Protocols

Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized compound and identify the presence of any impurities.

Instrumentation: A standard HPLC system equipped with a UV detector.

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Solvent A (Water with 0.1% Formic Acid) and Solvent B (Acetonitrile with 0.1% Formic Acid).

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 70 30
    10 5 95
    12 5 95

    | 15 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized compound in methanol or acetonitrile. Filter the sample solution through a 0.22 µm syringe filter.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol.

  • Infusion: Infuse the sample solution directly into the mass spectrometer.

  • Ionization Mode: Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

  • Analysis: Compare the observed mass-to-charge ratio (m/z) with the theoretical value for the respective bromobenzofuran-2-carboxylic acid. The presence of bromine will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by 2 m/z units (due to ⁷⁹Br and ⁸¹Br isotopes).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any organic impurities.

Instrumentation: 400 MHz NMR Spectrometer.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The characteristic signals for the aromatic and furan protons should be observed in the range of 7.0-8.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. The carbonyl carbon of the carboxylic acid is typically observed around 160-170 ppm.[5]

  • Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the structure and identify any impurity signals.

Visualizing Experimental Workflows

To further clarify the logical flow of the purity assessment process, the following diagrams are provided.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Comprehensive Purity Analysis cluster_result Final Assessment Synthesis Synthesized 6-Bromobenzofuran- 2-carboxylic acid TLC Thin Layer Chromatography (Initial Purity Check) Synthesis->TLC MP Melting Point (Preliminary Purity) TLC->MP Purification Purification (e.g., Recrystallization) MP->Purification HPLC HPLC (Quantitative Purity) Purification->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS NMR NMR Spectroscopy (Structural Confirmation) MS->NMR Final_Report Purity Assessment Report NMR->Final_Report

Caption: Workflow for the purity assessment of synthesized compounds.

HPLC_Method_Decision_Tree start Start: HPLC Analysis of Bromobenzofuran-2-carboxylic acid is_quantitative Quantitative Purity Required? start->is_quantitative is_impurity_id Impurity Identification Needed? is_quantitative->is_impurity_id No hplc_uv HPLC-UV is_quantitative->hplc_uv Yes hplc_ms HPLC-MS is_impurity_id->hplc_ms Yes end End of Analysis is_impurity_id->end No hplc_uv->is_impurity_id hplc_ms->end

Caption: Decision tree for selecting the appropriate HPLC method.

By adhering to these rigorous analytical protocols and employing a comparative approach, researchers can confidently establish the purity of their synthesized this compound, ensuring the reliability and validity of subsequent research and development efforts.

References

Unveiling the Target Landscape of 6-Bromobenzofuran-2-carboxylic Acid Derivatives: A Comparative Cross-Reactivity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the target selectivity of novel chemical entities is paramount. This guide provides a comparative analysis of the cross-reactivity of derivatives of 6-Bromobenzofuran-2-carboxylic acid, a scaffold of growing interest in medicinal chemistry. By summarizing key experimental data and detailing methodologies, this document aims to facilitate a deeper understanding of the potential on- and off-target activities of this compound class.

The benzofuran scaffold is a core component in numerous biologically active natural products and synthetic drugs.[1][2][3][4] Derivatives of benzofuran-2-carboxylic acid, in particular, have demonstrated a wide array of pharmacological activities, including potent inhibition of various protein kinases and enzymes, as well as broad anticancer properties.[1][2][5][6] Given this therapeutic potential, a thorough examination of their selectivity is crucial for advancing drug discovery programs.

Comparative Analysis of Inhibitory Activities

While a comprehensive cross-reactivity profile for this compound itself is not extensively documented in publicly available literature, studies on analogous benzofuran-2-carboxylic acid derivatives provide significant insights into the potential target landscape. The following tables summarize the inhibitory activities of various derivatives against different enzyme families.

Kinase Inhibition Profile

Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of several protein kinases, notably Pim-1 and Aurora B kinases.

Compound IDPrimary TargetIC₅₀/Kᵢ (nM)Off-Target(s)Selectivity NotesReference
Compound 29Pim-1Potent Inhibition (IC₅₀ not specified)Pim-2Tested against a 442-kinase panel and showed good selectivity for the Pim kinase family.[7]
Compound 38Pim-1Potent Inhibition (IC₅₀ not specified)Pim-2Not specified[7]
Compound 39Pim-1Potent Inhibition (IC₅₀ not specified)Pim-2Not specified[7]
S6Aurora BBinds and inhibits kinase activityNot specifiedDisplayed high selectivity for Aurora B inhibition.
3-(piperazinylmethyl) benzofuran derivativesCDK240.91 - 52.63GSK-3βShowed dual inhibitory activity.[8][9]
Carbonic Anhydrase Inhibition Profile

Certain benzofuran-based carboxylic acids have been evaluated for their inhibitory action against various isoforms of human carbonic anhydrase (hCA).

Compound DerivativeTarget IsoformKᵢ (µM)Off-Target IsoformsSelectivity NotesReference
Benzofuran-based carboxylic acidshCA IX0.56 - 0.91hCA I, hCA IIShowed selective inhibition of the cancer-related hCA IX over off-target isoforms hCA I and II.
47bNot SpecifiedNot SpecifiedhCA IIShowed selectivity over the off-target hCA II isoform.[1]
47dNot SpecifiedNot SpecifiedhCA IIShowed selectivity over the off-target hCA II isoform.[1]
Sirtuin Inhibition Profile

A series of benzofuran derivatives have been synthesized and evaluated for their inhibitory activity against sirtuin isoforms.

Compound ScaffoldPrimary TargetIC₅₀ (µM)Off-Target(s)Selectivity NotesReference
Benzyl sulfoxide/sulfone derivativesSIRT23.81 - 95.21SIRT1, SIRT3All tested compounds displayed selective SIRT2 inhibitory activity over SIRT1 and SIRT3.[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of benzofuran derivatives.

General Enzyme Inhibition Assay

Enzyme inhibition assays are fundamental in determining the potency of a compound against a specific enzyme.[11][12][13][14][15]

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Test compound (e.g., a this compound derivative)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • Cofactors, if required by the enzyme

  • 96- or 384-well microplates

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and test compound in a suitable solvent (e.g., DMSO).

  • Compound Dilution: Perform serial dilutions of the test compound to obtain a range of concentrations for IC₅₀ determination.

  • Enzyme-Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the test compound to the microplate wells. Incubate for a predetermined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Signal Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.

Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[16][17]

Materials:

  • Recombinant Pim-1 kinase

  • Pim-1 substrate (e.g., a specific peptide)

  • ATP

  • Test compound

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase buffer

Protocol:

  • Reaction Setup: In a 384-well plate, add the test compound, Pim-1 enzyme, and the substrate/ATP mixture.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Determine the IC₅₀ value by plotting the luminescence signal against the inhibitor concentration.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.[18][19][20][21][22]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX)

  • p-Nitrophenyl acetate (p-NPA) substrate

  • Test compound

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Assay Preparation: Add the assay buffer, test compound at various concentrations, and the CA enzyme solution to the wells of a microplate.

  • Pre-incubation: Incubate the plate at room temperature for a defined period to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding the p-NPA substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals.

  • Data Analysis: Calculate the rate of p-nitrophenol formation. Determine the percent inhibition and calculate the Kᵢ values for each compound.

Visualizing Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Pim1_Signaling_Pathway Cytokines Cytokines/Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Pim1 Pim-1 Kinase JAK_STAT->Pim1 Upregulation Bad Bad Pim1->Bad Phosphorylation (Inhibition) cMyc c-Myc Pim1->cMyc Phosphorylation (Stabilization) Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Cell_Proliferation Cell Proliferation cMyc->Cell_Proliferation Benzofuran_Inhibitor Benzofuran-2-carboxylic acid derivative Benzofuran_Inhibitor->Pim1 Inhibition

Caption: Pim-1 signaling pathway and the inhibitory action of benzofuran derivatives.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Dilution Serial Dilution of Inhibitor Reagents->Dilution Preincubation Pre-incubate Enzyme & Inhibitor Dilution->Preincubation Initiation Initiate Reaction with Substrate Preincubation->Initiation Detection Kinetic Measurement Initiation->Detection Calculation Calculate % Inhibition Detection->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Benchmarking 6-Bromobenzofuran-2-carboxylic Acid Derivatives Against Known Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a 6-bromobenzofuran-2-carboxylic acid derivative against the well-established carbonic anhydrase inhibitor, Acetazolamide. The focus of this comparison is their efficacy in inhibiting Carbonic Anhydrase IX (CA IX), a transmembrane enzyme frequently overexpressed in various cancers and a key target in oncology drug development.

Efficacy Comparison of CA IX Inhibitors

The inhibitory activities of a representative 5-bromobenzofuran-2-carboxylic acid derivative and the clinical drug Acetazolamide against human Carbonic Anhydrase IX (hCA IX) are summarized below. The data highlights the potential of the benzofuran scaffold as a source of novel CA IX inhibitors.

CompoundTargetInhibitory Activity (Kᵢ/IC₅₀)Reference Compound
5-Bromobenzofuran-2-carboxylic Acid DerivativehCA IXKᵢ = 0.79 µMAcetazolamide
AcetazolamidehCA IXIC₅₀ = 30 nM-

Note: Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency. It is important to consider that Kᵢ and IC₅₀ are not directly comparable and experimental conditions can influence these values. The 5-bromobenzofuran-2-carboxylic acid derivative shows promising submicromolar inhibitory activity against hCA IX.[1][2][3][4][5] Acetazolamide, a widely used carbonic anhydrase inhibitor, demonstrates potent inhibition of hCA IX with an IC₅₀ of 30 nM.[6][7][8]

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the inhibitory activity of compounds against carbonic anhydrase.

Stopped-Flow CO₂ Hydrase Assay

This assay measures the inhibitory effect of a compound on the catalytic activity of carbonic anhydrase by monitoring the hydration of CO₂.

Materials:

  • Recombinant human Carbonic Anhydrase IX (hCA IX)

  • Test compounds (e.g., 5-bromobenzofuran-2-carboxylic acid derivative, Acetazolamide) dissolved in an appropriate solvent (e.g., DMSO)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • pH indicator (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a series of dilutions of the test compounds and the reference inhibitor (Acetazolamide) in the buffer solution.

    • Prepare a solution of recombinant hCA IX in the buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme Inhibition Measurement:

    • Load the hCA IX enzyme solution, with or without the inhibitor, into one syringe of the stopped-flow instrument.

    • Load the CO₂-saturated water into the second syringe.

    • Rapidly mix the contents of the two syringes.

  • Data Acquisition:

    • The hydration of CO₂ catalyzed by hCA IX causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

    • Record the initial rate of the reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the uninhibited enzyme activity.

    • Determine the IC₅₀ or Kᵢ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism of Action

The following diagram illustrates the general mechanism of carbonic anhydrase inhibition.

InhibitionMechanism cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction Enzyme CA IX Enzyme Zinc Zn²⁺ Enzyme->Zinc Water H₂O Zinc->Water binds H2CO3 H₂CO₃ Water->H2CO3 + CO₂ CO2 CO₂ H H⁺ H2CO3->H HCO3 HCO₃⁻ H2CO3->HCO3 Inhibitor Inhibitor (e.g., 6-Bromobenzofuran- 2-carboxylic acid) Inhibitor->Zinc binds to or near Zn²⁺

Caption: Mechanism of Carbonic Anhydrase Inhibition.

References

comparative analysis of different synthetic routes to 6-Bromobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Bromobenzofuran-2-carboxylic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis has been approached through various routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the most common synthetic strategies, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Synthetic Strategies

The synthesis of this compound primarily revolves around two main strategies: the Perkin rearrangement of a substituted coumarin and the cyclization of a substituted salicylaldehyde. Each approach offers a different balance of reaction efficiency, substrate availability, and operational complexity.

Route 1: The Perkin Rearrangement Pathway

The Perkin rearrangement is a classic method for converting 3-halocoumarins into benzofuran-2-carboxylic acids.[1][2][3] This reaction proceeds via a base-catalyzed ring contraction. For the synthesis of this compound, this would involve the preparation of a 6-bromo-3-halocoumarin followed by the rearrangement.

A significant advantage of this route is the potential for high yields in the rearrangement step, especially with microwave assistance, which can dramatically reduce reaction times from hours to minutes.[4] However, the overall efficiency of this route is dependent on the accessibility of the starting 6-bromocoumarin. The synthesis of this intermediate can add steps to the overall process. The bromination of coumarins can sometimes lead to a mixture of products, requiring careful control of reaction conditions for regioselectivity.

Perkin_Rearrangement_Pathway cluster_0 Step 1: Coumarin Synthesis & Bromination cluster_1 Step 2: Perkin Rearrangement Start Substituted Phenol Coumarin 6-Bromocoumarin Start->Coumarin Multi-step synthesis HaloCoumarin 6-Bromo-3-halocoumarin Coumarin->HaloCoumarin Halogenation Rearrangement Base-catalyzed ring contraction HaloCoumarin->Rearrangement Final_Product 6-Bromobenzofuran- 2-carboxylic acid Rearrangement->Final_Product

Perkin Rearrangement pathway for this compound.

Route 2: Cyclization from 5-Bromosalicylaldehyde

A more direct approach to this compound starts with the readily available 5-bromosalicylaldehyde. This method typically involves an initial O-alkylation with an alpha-haloacetate derivative, followed by an intramolecular cyclization to form the benzofuran ring. The resulting ester is then hydrolyzed to the final carboxylic acid.

This route is often favored due to its straightforward nature and the commercial availability of the starting material. The reaction conditions are generally mild, and the sequence can provide good overall yields.

Salicylaldehyde_Cyclization_Pathway Start 5-Bromosalicylaldehyde Intermediate_Ester Ethyl 6-bromobenzofuran- 2-carboxylate Start->Intermediate_Ester O-alkylation & Cyclization Final_Product 6-Bromobenzofuran- 2-carboxylic acid Intermediate_Ester->Final_Product Hydrolysis

Cyclization pathway from 5-Bromosalicylaldehyde.

Comparative Data of Synthetic Routes

ParameterRoute 1: Perkin RearrangementRoute 2: From 5-Bromosalicylaldehyde
Starting Material Substituted Phenol / 6-Bromocoumarin5-Bromosalicylaldehyde
Key Intermediates 6-Bromo-3-halocoumarinEthyl 6-bromobenzofuran-2-carboxylate
Number of Steps Multiple steps to intermediate, then 1 step2 steps from commercial starting material
Reagents & Conditions Halogenating agents, Base (e.g., NaOH), Microwave irradiation (optional)Ethyl bromoacetate, Base (e.g., K2CO3), Acid/Base for hydrolysis
Reported Yield High yield in rearrangement step (can be >90%)[4]Good overall yield (specific yield for 6-bromo not detailed, but related 5-bromo analog synthesis shows ~60% for ester formation)
Advantages Potentially very fast with microwave assistance. High yields in the key rearrangement step.More direct route. Commercially available starting material. Milder reaction conditions.
Disadvantages Requires synthesis of the coumarin precursor. Regioselectivity of bromination can be a challenge.Overall yield may be moderate.

Experimental Protocols

Route 2: Synthesis from 5-Bromosalicylaldehyde

This protocol is based on established methods for the synthesis of related benzofuran-2-carboxylates.

Step 1: Synthesis of Ethyl 6-bromobenzofuran-2-carboxylate

  • Reaction Setup: To a solution of 5-bromosalicylaldehyde (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3, 2.0 eq.).

  • Addition of Reagent: To this mixture, add ethyl chloroacetate (1.1 eq.) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours until the starting material is consumed (monitored by TLC).

  • Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford ethyl 6-bromobenzofuran-2-carboxylate.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the ethyl 6-bromobenzofuran-2-carboxylate (1.0 eq.) in a mixture of ethanol and water.

  • Hydrolysis: Add a base such as sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to reflux for 1-2 hours.

  • Work-up: After cooling, remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidification: Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of 1-2.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Conclusion

Both the Perkin rearrangement and the cyclization from 5-bromosalicylaldehyde are viable methods for the synthesis of this compound. The choice between these routes will depend on the specific requirements of the researcher. For a more direct and predictable synthesis, the route from 5-bromosalicylaldehyde is recommended. However, if high throughput is desired and the necessary coumarin intermediate is accessible, the microwave-assisted Perkin rearrangement offers a very rapid and high-yielding alternative for the key ring-contraction step. Further optimization of each step is encouraged to achieve the best possible outcomes in terms of yield and purity.

References

Safety Operating Guide

Proper Disposal of 6-Bromobenzofuran-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of 6-Bromobenzofuran-2-carboxylic acid is critical for ensuring personnel safety, environmental protection, and regulatory compliance. As a halogenated organic compound, this chemical requires specific handling and disposal procedures that differ significantly from non-hazardous laboratory waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash containers.[1][2][3]

This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively and safely. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the chemical's Safety Data Sheet (SDS) before handling.[4]

Immediate Safety and Handling Precautions

Before beginning any procedure that generates this compound waste, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated safe environment.

Safety Measure Protocol Rationale
Personal Protective Equipment (PPE) Wear chemical safety goggles, a lab coat, nitrile gloves, and closed-toe shoes at all times.[2]To protect eyes, skin, and clothing from accidental splashes and contact.
Ventilation Always handle the solid chemical and prepare solutions in a certified chemical fume hood.[1][5]To prevent inhalation of dust or vapors, which may cause respiratory irritation.[6]
Ignition Sources Keep away from open flames, hot surfaces, and other potential ignition sources.[1][7][8]Although non-combustible, containers may burn and emit corrosive fumes in a fire.[9]
Waste Segregation Never mix this compound waste with non-halogenated organic waste or other incompatible chemicals.[4][10][11]To prevent dangerous reactions and to comply with hazardous waste disposal regulations that require separate streams for halogenated compounds.[5]

Experimental Protocol: Waste Disposal Procedure

This protocol details the process for collecting and preparing this compound waste for final disposal by trained EHS personnel or a licensed waste management contractor.

1. Waste Minimization: Before starting experimental work, carefully calculate the required amounts of this compound to avoid generating excess material or solutions.[11]

2. Waste Segregation: Proper segregation is the most critical step in this disposal workflow.

  • Identify: this compound is a halogenated organic compound because it contains bromine.[1][10]

  • Collect: All waste containing this compound, including contaminated solids (e.g., weigh boats, gloves, absorbent pads) and solutions, must be collected separately from other waste streams.[2][4]

  • Do Not Mix: Do not combine this waste with non-halogenated organic solvents, strong acids, bases, or oxidizers.[10][11]

3. Containerization:

  • Obtain a designated hazardous waste container from your institution's EHS department. For halogenated organic waste, this is often a green-labeled carboy or a compatible plastic container with a secure, tight-fitting lid.[4][10]

  • Ensure the container is clean, in good condition, and free of leaks.[4]

4. Labeling:

  • Affix a hazardous waste tag to the container before adding any waste.[4][5]

  • The label must be filled out completely and legibly with the following information:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "this compound" .[11]

    • List all other components of the waste mixture and their approximate percentages.

    • The specific hazards associated with the chemical (e.g., Irritant, Toxic).

    • The accumulation start date (the date the first drop of waste is added).[11]

    • The name and location of the principal investigator or laboratory.

5. Temporary Storage in a Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated SAA within the laboratory, at or near the point of waste generation.[5][11]

  • The SAA must feature secondary containment, such as a chemical-resistant tray or bin, to contain any potential spills.[11]

  • Keep the waste container securely closed at all times, except when adding waste.[5][11]

6. Arranging for Final Disposal:

  • Once the container is full (typically no more than 90% capacity) or reaches the accumulation time limit set by your institution, contact your EHS department to arrange for pickup.

  • Follow your institution’s specific procedures for requesting a hazardous waste collection.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Size Containment and Cleanup Procedure
Minor Spill 1. Alert personnel in the immediate area.[9]2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).3. Use dry clean-up procedures; avoid generating dust.[9]4. Carefully sweep or scoop the absorbed material and spilled solid into a designated, sealable container.[9]5. Label the container as "Hazardous Waste: this compound Spill Debris" and manage it according to the disposal protocol above.6. Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
Major Spill 1. Evacuate the immediate area. Alert all nearby personnel.2. Notify your institution's Emergency Services and EHS department immediately. Provide details about the location, chemical identity, and estimated quantity of the spill.[9]3. If safe to do so, prevent the spill from entering drains.[9]4. Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.5. Await the arrival of the emergency response team.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Safety cluster_segregation Segregation & Containerization cluster_storage Storage & Disposal start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe Step 1 fume_hood Work in Chemical Fume Hood ppe->fume_hood Step 2 is_halogenated Is the waste halogenated? fume_hood->is_halogenated Step 3 halogen_container Select GREEN-Labeled 'Halogenated Organic Waste' Container is_halogenated->halogen_container Yes non_halogen_container Select appropriate non-halogenated waste container is_halogenated->non_halogen_container No label_container Affix & Complete Hazardous Waste Label halogen_container->label_container store_saa Store Sealed Container in Designated Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa Step 4 contact_ehs Container Full or Time Limit Reached? Contact EHS for Pickup store_saa->contact_ehs Step 5 end Professional Disposal contact_ehs->end Yes

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 6-Bromobenzofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as 6-Bromobenzofuran-2-carboxylic acid. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 439107-94-5

  • Molecular Formula: C₉H₅BrO₃

  • Molecular Weight: 241.04 g/mol [1]

Hazard Identification and Personal Protective Equipment

According to its Safety Data Sheet (SDS), this compound is classified as follows:

  • Acute toxicity, oral (Category 4)[2]

  • Skin corrosion/irritation (Category 2)[2]

  • Serious eye damage/eye irritation (Category 2A)[2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2]

The signal word for this chemical is "Warning".[2] Hazard statements indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

To mitigate these risks, the following personal protective equipment (PPE) is mandatory.

PPE CategoryRequired EquipmentSpecifications
Eye/Face Protection Safety glasses with side-shields or gogglesMust conform to EN166 (EU) or NIOSH (US) standards.[3] A face shield may be necessary for splash hazards.
Hand Protection Chemically resistant glovesNitrile rubber gloves are a common standard for protection against a variety of organic solvents.[4] Always inspect gloves for integrity before use and use proper removal technique.[3]
Body Protection Laboratory coatA buttoned lab coat with long sleeves is recommended to protect skin and clothing.[4] For larger quantities or increased risk of splashing, a chemically impervious apron should be worn.
Respiratory Protection Dust mask or respiratorUse in a well-ventilated area.[5] If dust formation is likely or ventilation is inadequate, a NIOSH-approved P95 or P100 particulate respirator is necessary.[3]

Experimental Workflow and Handling Procedures

Proper handling procedures are critical to minimize exposure and ensure safety. The following workflow outlines the necessary steps for safely using this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare well-ventilated workspace prep2->prep3 handle1 Weigh solid in fume hood prep3->handle1 handle2 Handle with non-sparking tools handle1->handle2 handle3 Avoid dust formation handle2->handle3 post1 Clean workspace handle3->post1 post2 Decontaminate equipment post1->post2 post3 Doff PPE post2->post3 disp1 Segregate waste post3->disp1 disp2 Label hazardous waste container disp1->disp2 disp3 Dispose according to regulations disp2->disp3

Safe Handling Workflow for this compound

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Put on all required personal protective equipment as detailed in the table above.

    • Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Handling :

    • Avoid all personal contact, including inhalation of dust.[5]

    • When weighing or transferring the solid, do so carefully to prevent the formation and dispersal of dust.[5]

    • Use non-sparking tools to handle the chemical.[6]

    • Keep the container tightly closed when not in use.[6]

    • Do not eat, drink, or smoke in the handling area.[5]

  • In Case of Exposure :

    • If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2]

    • In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2]

    • In case of eye contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2] Seek immediate medical attention.

    • If swallowed : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Waste Treatment Methods:

  • Product Disposal :

    • Unused or waste material should be treated as hazardous waste.

    • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[5]

    • Options may include incineration in a chemical incinerator equipped with an afterburner and scrubber or disposal in an authorized landfill.[3][5]

  • Contaminated Packaging :

    • Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[6]

    • Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill.[6]

start Chemical Handling Complete waste_gen Waste Generated (Solid, Liquid, Contaminated PPE) start->waste_gen segregate Segregate Halogenated Waste waste_gen->segregate container Use Designated, Labeled Hazardous Waste Container segregate->container storage Store in Secondary Containment in a cool, dry, well-ventilated area container->storage disposal Arrange for Pickup by Certified Waste Disposal Service storage->disposal

Waste Disposal Logical Flow

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.